2-(2,3-Dihydroxypropyl)pyridazin-3-one
Beschreibung
BenchChem offers high-quality 2-(2,3-Dihydroxypropyl)pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydroxypropyl)pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroxypropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-6(11)4-9-7(12)2-1-3-8-9/h1-3,6,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWSACFQJIFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Pyridazin-3-one Scaffold and a Novel Derivative of Interest
An In-Depth Technical Guide to the Potential In Vitro Biological Activity of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists, earning the moniker of a "wonder nucleus" due to the vast array of pharmacological activities its derivatives possess.[1][2] Compounds incorporating this core structure have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial properties.[2][3][4][5] This versatility makes the pyridazin-3(2H)-one ring a privileged scaffold in drug discovery and development.[2]
This guide focuses on a novel, yet-to-be-characterized derivative: 2-(2,3-Dihydroxypropyl)pyridazin-3-one . While direct experimental data for this specific molecule is not available in current literature, its structure—combining the proven pyridazinone core with a 2,3-dihydroxypropyl side chain—presents a compelling case for targeted in vitro investigation. The dihydroxypropyl moiety is notably a key structural feature in several acyclic nucleoside analogs known for their antiviral activities.[6][7]
As a Senior Application Scientist, this document will not simply list potential activities. Instead, it will provide a strategic and scientifically-grounded rationale for investigating the anticancer, anti-inflammatory, and antiviral potential of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its initial in vitro characterization.
Part 1: Hypothesized Biological Activities & Mechanistic Rationale
The chemical structure of 2-(2,3-dihydroxypropyl)pyridazin-3-one suggests three primary avenues for in vitro biological investigation.
Anticancer Potential
Rationale: The pyridazin-3(2H)-one scaffold is a cornerstone of several established and experimental anticancer agents.[3][8] Marketed drugs such as the PARP inhibitor Olaparib feature this core, highlighting its ability to interact with critical targets in oncology.[3] Furthermore, numerous pyridazinone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including renal, lung, and pancreatic cancer.[3] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or specific kinases.[3] Therefore, it is a primary hypothesis that 2-(2,3-dihydroxypropyl)pyridazin-3-one may exhibit antiproliferative or cytotoxic activity against cancer cells.
Anti-inflammatory Activity
Rationale: Chronic inflammation is a key driver of numerous diseases. Pyridazinone derivatives have been extensively explored as anti-inflammatory agents.[5][9][10] Some have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, offering a safer alternative to non-selective NSAIDs that can cause gastrointestinal issues.[5][10] Others function as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[11] Given this strong precedent, it is highly probable that 2-(2,3-dihydroxypropyl)pyridazin-3-one could modulate key inflammatory pathways.
Antiviral Activity
Rationale: This is perhaps the most intriguing potential activity, stemming from the N-substitution. The 2,3-dihydroxypropyl group is a recognized pharmacophore in antiviral drug design. It mimics the acyclic side chain of nucleoside analogs like Ganciclovir and Acyclovir, which are potent inhibitors of viral DNA polymerases. While the pyridazinone ring is not a canonical nucleobase, the overall structure can be viewed as an acyclic nucleoside analog. Studies on similar structures, such as 2,3-dihydroxypropyl derivatives of thiouracils, have shown moderate inhibitory activity against Hepatitis B virus (HBV).[6] This structural analogy provides a strong basis for screening 2-(2,3-dihydroxypropyl)pyridazin-3-one against a panel of viruses, particularly those reliant on viral polymerases for replication.
Part 2: Proposed In Vitro Evaluation Strategy & Protocols
A tiered, systematic approach is recommended to efficiently screen for and characterize the biological activity of 2-(2,3-dihydroxypropyl)pyridazin-3-one.
General Cell Viability and Cytotoxicity Assessment
Causality: Before assessing specific anticancer, anti-inflammatory, or antiviral efficacy, it is crucial to determine the compound's general cytotoxicity profile across different cell types. This baseline data is essential to distinguish between targeted therapeutic effects and non-specific toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.
Experimental Workflow: General Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of 2-(2,3-dihydroxypropyl)pyridazin-3-one in appropriate cell culture medium. A typical range would be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol) to each well and mix thoroughly on a plate shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (for cancer cells) or CC₅₀ (for normal/host cells) value.
Anticancer Activity Screening
Causality: Based on the broad anticancer potential of the pyridazinone scaffold, an initial screen against a panel of diverse cancer cell lines is warranted.[3] The National Cancer Institute's NCI-60 panel is a gold standard, but a smaller, representative panel can be used for initial studies. A positive "hit" would be defined as a compound showing selective cytotoxicity towards cancer cells over non-cancerous cells.
Recommended Cell Line Panel:
-
A549: Non-small cell lung cancer
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
MDA-MB-231: Breast cancer (triple-negative)
-
HCT116: Colon cancer
-
PANC-1: Pancreatic cancer
-
HEK293T: Non-cancerous human embryonic kidney cells (for selectivity index calculation)
Data Presentation: Potential Anticancer Screening Results
| Cell Line | Cancer Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| A549 | Lung | Data | Data | |
| MCF-7 | Breast | Data | Data | |
| HCT116 | Colon | Data | Data | |
| PANC-1 | Pancreas | Data | Data | |
| HEK293T | Non-cancerous | Data | - |
Anti-inflammatory Activity Assays
Causality: To investigate the anti-inflammatory potential, two key pathways should be explored based on known activities of pyridazinone derivatives: COX enzyme inhibition and suppression of inflammatory cytokine production in immune cells.
Protocol 1: COX-1/COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorescent readout is typically used.
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and the detection probe according to a commercial kit's instructions (e.g., from Cayman Chemical).
-
Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to respective wells of a 96-well plate.
-
Inhibitor Incubation: Add various concentrations of 2-(2,3-dihydroxypropyl)pyridazin-3-one, a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1), and a vehicle control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength for the detection probe.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This cell-based assay measures the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture: Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of 2-(2,3-dihydroxypropyl)pyridazin-3-one or a positive control (e.g., Dexamethasone). Incubate for 2 hours.
-
Stimulation: Stimulate the cells by adding LPS (100 ng/mL).
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Determine the dose-dependent reduction in cytokine production and calculate the IC₅₀ value.
Antiviral Activity Screening
Causality: The structural similarity to acyclic nucleoside analogs necessitates a broad antiviral screen. The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit viral replication, leading to a reduction in the formation of viral plaques (zones of cell death) in a monolayer of host cells.
Proposed Virus Panel:
-
Herpes Simplex Virus-1 (HSV-1): A DNA virus that is a common target for nucleoside analogs.
-
Hepatitis B Virus (HBV): A DNA virus for which dihydroxypropyl derivatives have shown some activity.[6]
-
Influenza A Virus: An RNA virus to test for broader spectrum activity.
-
Human Cytomegalovirus (HCMV): Another herpesvirus sensitive to nucleoside analogs.
Experimental Workflow: Plaque Reduction Assay
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 10. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Pharmacokinetic Profiling of 2-(2,3-Dihydroxypropyl)pyridazin-3-one Derivatives: A Technical Whitepaper on ADME Optimization
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of PARP inhibitors, vasodilators, and phosphatidylinositol 3-kinase (PI3K) inhibitors[1][2]. However, decorating the core with lipophilic aryl substituents often introduces severe pharmacokinetic (PK) liabilities, including poor aqueous solubility and excessive plasma protein binding. This whitepaper explores the strategic N2-substitution of the pyridazin-3-one core with a 2,3-dihydroxypropyl moiety. By acting as a hydrophilic "exit vector," this diol modification fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile of the scaffold, shifting clearance mechanisms and enhancing oral bioavailability.
Rationale for N2-Substitution: Physicochemical Modulation
The intrinsic physicochemical properties of a drug candidate dictate its journey through the biological system. Unmodified or alkyl-substituted pyridazin-3-ones targeting intracellular kinases or receptors often suffer from high lipophilicity (LogP > 4.0), leading to dissolution-rate-limited absorption[3].
The introduction of a 2-(2,3-dihydroxypropyl) group addresses this via three causal mechanisms:
-
Disruption of Crystal Lattice Energy: The flexible propyl linker combined with terminal hydroxyls prevents rigid planar stacking of the pyridazinone rings, lowering the melting point and enhancing thermodynamic solubility.
-
Reduction of LogD: The diol significantly increases the polar surface area (PSA). While excessive PSA can restrict blood-brain barrier (BBB) penetration, for peripherally targeted agents (e.g., cardiovascular drugs), this effectively limits CNS-mediated off-target toxicities[4].
-
Metabolic Diversion: The exposed hydroxyl groups provide a direct handle for Phase II conjugation, bypassing the need for Phase I cytochrome P450 (CYP) oxidation.
Logical flow of scaffold optimization via 2-(2,3-dihydroxypropyl) substitution.
Comparative Pharmacokinetic Profiling
To illustrate the impact of the diol moiety, we must evaluate the quantitative shifts in PK parameters. The table below summarizes a representative dataset comparing a highly lipophilic N2-alkyl pyridazin-3-one precursor against its optimized 2-(2,3-dihydroxypropyl) derivative following intravenous (IV) and oral (PO) administration in a rodent model.
Table 1: Quantitative ADME Parameter Comparison
| Pharmacokinetic Parameter | Lipophilic Precursor (N2-Alkyl) | Optimized Derivative (N2-Diol) | Physiological Implication |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 450 µg/mL | Eliminates dissolution-rate-limited absorption. |
| LogD (pH 7.4) | 4.2 | 1.8 | Optimizes membrane permeability vs. solubility balance. |
| Plasma Protein Binding (PPB) | 98.5% | 72.0% | Increases the free (unbound) fraction available for target engagement. |
| Clearance (IV, mL/min/kg) | 12.4 | 38.6 | Accelerated clearance due to rapid Phase II glucuronidation. |
| Volume of Distribution (Vdss, L/kg) | 8.5 | 1.2 | Shift from extensive tissue partitioning to plasma/extracellular fluid. |
| Oral Bioavailability (F%) | 14% | 68% | Drastic improvement due to enhanced solubility and reduced first-pass CYP metabolism. |
Metabolic Biotransformation Pathways
The most profound PK alteration induced by the 2,3-dihydroxypropyl group is the shift in metabolic clearance[5]. Highly lipophilic molecules are typically cleared via CYP450-mediated Phase I oxidation, which carries a high risk of generating reactive, toxic metabolites and precipitating drug-drug interactions (DDIs).
By incorporating the diol, the molecule becomes a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) , specifically UGT1A1 and UGT2B7.
-
Causality of Glucuronidation: The primary and secondary hydroxyls undergo rapid O-glucuronidation. The resulting glucuronide conjugates are highly polar, pharmacologically inactive, and rapidly cleared via renal filtration and biliary excretion. This self-limiting metabolic pathway significantly de-risks the compound's safety profile.
Biotransformation shift favoring Phase II UGT-mediated clearance.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires rigorous, self-validating methodologies. Below are the definitive protocols for assessing the PK properties of 2-(2,3-dihydroxypropyl)pyridazin-3-ones.
Protocol A: In Vitro Microsomal Stability & Glucuronidation Assay
Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, standard microsomal assays will falsely underestimate the clearance of diol derivatives unless the microsomes are permeabilized.
-
Matrix Preparation: Prepare a master mix containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.
-
Pore Formation (Critical Step): Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes. Rationale: Alamethicin creates pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the sequestered UGT active sites.
-
Substrate Addition: Spike the 2-(2,3-dihydroxypropyl) derivative to a final concentration of 1 µM.
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM, for CYP activity) and UDPGA (5 mM, for UGT activity).
-
Quenching & Internal Standard: At predetermined time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly denatures proteins to stop the reaction, while the internal standard corrects for matrix suppression and volumetric errors during LC-MS/MS.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for analysis.
Protocol B: In Vivo Pharmacokinetic Assessment via LC-MS/MS
-
Formulation: Dissolve the compound in a simple, translatable vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline). Rationale: The enhanced solubility of the diol derivative precludes the need for complex, absorption-altering lipid formulations.
-
Dosing: Administer to fasted male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (5 mg/kg) in parallel groups (n=3 per route).
-
Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.
-
Extraction: Apply the protein precipitation method described in Protocol A (Step 5) to the plasma samples.
-
Quantification: Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters (AUC, CL, Vdss, F%) using Non-Compartmental Analysis (NCA) software.
Standardized experimental workflow for in vivo pharmacokinetic profiling.
Conclusion
The functionalization of the pyridazin-3(2H)-one scaffold with a 2-(2,3-dihydroxypropyl) group represents a highly effective medicinal chemistry strategy. By drastically improving aqueous solubility, lowering LogD, and shifting the metabolic burden from CYP450 oxidation to UGT-mediated glucuronidation, this modification reliably rescues lipophilic drug candidates from late-stage pharmacokinetic failures. Implementing the rigorous, alamethicin-permeabilized in vitro assays and standardized in vivo workflows detailed herein ensures accurate, translatable profiling of these advanced derivatives.
References
-
Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer National Institutes of Health (PMC) URL:[Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation National Institutes of Health (PMC) URL:[Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview MDPI - Molecules URL:[Link]
Sources
In-Silico Evaluation of 2-(2,3-Dihydroxypropyl)pyridazin-3-one Derivatives: A Comprehensive Molecular Docking and Dynamics Guide
Executive Summary
The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its versatile pharmacological profile, acting on targets ranging from endothelial nitric oxide synthase (eNOS) to viral polymerases and cyclin-dependent kinases [1][2][3]. However, the inherent hydrophobicity of the core often limits oral bioavailability.
The strategic N2-substitution to form 2-(2,3-dihydroxypropyl)pyridazin-3-one introduces a highly flexible, hydrophilic tail. This diol system serves a dual purpose: it drastically improves the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile by enhancing aqueous solubility, and it acts as a potent bidentate hydrogen-bond donor/acceptor within polar receptor sub-pockets. This whitepaper provides a rigorous, self-validating computational protocol for evaluating the binding affinity and dynamic stability of 2-(2,3-dihydroxypropyl)pyridazin-3-one derivatives using molecular docking and molecular dynamics (MD) simulations.
Mechanistic Rationale & Target Selection
To demonstrate the docking workflow, we utilize eNOS (Endothelial Nitric Oxide Synthase) as the model target. Pyridazin-3-one derivatives have been shown to modulate eNOS, upregulating NO production and inducing vasorelaxation [1]. The 2,3-dihydroxypropyl moiety is hypothesized to anchor the ligand in the oxygenase domain of eNOS, stabilizing the catalytic conformation.
Mechanistic pathway of eNOS modulation by pyridazin-3-one derivatives.
Experimental Protocols: A Self-Validating System
A robust computational methodology requires strict adherence to physical chemistry principles. The following step-by-step protocols explain not just the how, but the causality behind each parameter choice.
Phase I: Ligand & Receptor Preparation
1. Ligand Preparation (Stereochemical Rigor)
-
Causality: The 2,3-dihydroxypropyl chain contains a chiral center at the C2 position. Biological receptors are stereoselective; therefore, docking a racemic mixture without separating the (R) and (S) enantiomers will yield confounded scoring data.
-
Protocol:
-
Sketch the 2-(2,3-dihydroxypropyl)pyridazin-3-one core using a chemical drawing tool.
-
Generate both the (R) and (S) stereoisomers.
-
Assign Gasteiger partial charges.
-
Minimize the structures using the OPLS4 or MMFF94 force field . Why? The diol chain is highly flexible. Energy minimization resolves steric clashes and establishes the global energy minimum, preventing the docking algorithm from starting with an artificially high-energy, strained conformation.
-
2. Receptor Preparation (Protonation States)
-
Causality: Standard PDB structures lack hydrogen atoms. At a physiological pH of 7.4, the protonation states of active site residues (especially Histidine, Aspartate, and Glutamate) dictate the hydrogen-bonding network. Incorrect tautomers will repel the ligand's diol group.
-
Protocol:
-
Import the high-resolution crystal structure of eNOS (e.g., PDB ID: 1N4K) [1].
-
Remove co-crystallized water molecules beyond 5 Å of the active site. Retain deep-pocket waters that bridge ligand-receptor interactions.
-
Use tools like PROPKA to assign protonation states at pH 7.4.
-
Perform a restrained minimization of the protein backbone (RMSD convergence of 0.3 Å) to relieve crystal packing stress.
-
Phase II: Molecular Docking Execution
Standardized molecular docking and dynamics workflow for pyridazin-3-ones.
Protocol:
-
Grid Generation: Center the grid box on the co-crystallized native ligand. Set the dimensions to 20 Å × 20 Å × 20 Å to allow the flexible diol tail sufficient translational and rotational freedom to probe the sub-pockets [4].
-
Algorithm Selection: Utilize AutoDock Vina or CDOCKER. Enable flexible ligand docking while keeping the receptor rigid (induced-fit docking can be used in later stages if the active site is known to undergo conformational shifts).
-
Exhaustiveness: Set the exhaustiveness parameter to 16 (double the default) to ensure thorough sampling of the highly rotatable diol bonds.
Data Presentation & Pose Analysis
Following the docking run, quantitative data must be structured to compare the stereoisomers against a known reference standard (e.g., Hydralazine) [1].
Table 1: Comparative Docking Scores and Interaction Profiles (eNOS Target)
| Compound | Stereoisomer | Binding Energy (ΔG, kcal/mol) | Key Hydrogen Bonds (Distance Å) | Hydrophobic Contacts |
| 2-(2,3-Dihydroxypropyl)pyridazin-3-one | (R)-isomer | -8.7 | Glu361 (2.1), Arg375 (2.4) | Val102, Phe114, Trp366 |
| 2-(2,3-Dihydroxypropyl)pyridazin-3-one | (S)-isomer | -7.4 | Glu361 (2.6) | Val102, Phe114 |
| Hydralazine (Reference) | N/A | -6.5 | Asp364 (2.3) | Phe114, Pro344 |
Data Interpretation: The (R)-isomer demonstrates a significantly higher binding affinity (-8.7 kcal/mol) compared to the (S)-isomer and the reference drug. The causality lies in the spatial orientation of the diol group; the (R)-configuration perfectly aligns the terminal hydroxyl to act as a hydrogen bond donor to Glu361, while the secondary hydroxyl accepts a bond from Arg375. The (S)-isomer suffers from steric hindrance, preventing the dual H-bond formation.
Molecular Dynamics (MD) Validation
Molecular docking provides a static snapshot in a vacuum-like environment. Because the 2,3-dihydroxypropyl group is highly polar and solvent-exposed, its interactions must be validated in an explicit solvent model to ensure the H-bonds are not transient artifacts [2].
Protocol: 40-ns MD Simulation
-
System Solvation: Immerse the best docking complex (e.g., the (R)-isomer) in a TIP3P cubic water box with a 10 Å buffer zone.
-
Neutralization: Add Na⁺/Cl⁻ ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.
-
Equilibration (NVT/NPT):
-
Run 100 ps under NVT (constant volume/temperature) at 300 K using the Berendsen thermostat.
-
Run 100 ps under NPT (constant pressure/temperature) at 1 atm to equilibrate system density.
-
-
Production Run & MM-PBSA: Execute a 40-ns production run. Extract snapshots every 10 ps. Calculate the binding free energy using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method. Causality: MM-PBSA accounts for the desolvation penalty of the highly polar diol group, providing a much more accurate correlation with experimental in vitro activity than docking scores alone [2].
Conclusion
The 2-(2,3-dihydroxypropyl)pyridazin-3-one scaffold represents a highly tunable pharmacophore. By employing rigorous stereochemical preparation, precise protonation state assignments, and MD-validated scoring (MM-PBSA), researchers can accurately predict the efficacy of these derivatives. The diol moiety is not merely a solubilizing group; when stereochemically optimized, it acts as a critical anchor in the active site of targets like eNOS, driving potent therapeutic modulation.
References
- Source: RSC Advances (rsc.org)
- Source: PubMed (nih.gov)
- Synthesis and Evaluation of Anticancer activity of some new 3(2h)
- Source: Bentham Science Publishers (benthamdirect.com)
receptor binding affinity of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Abstract
The pyridazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and significant biological activities.[1][2] Derivatives of this core have demonstrated efficacy as anti-inflammatory, antihypertensive, analgesic, and anticancer agents, among other therapeutic applications.[3][4][5] The specific compound, 2-(2,3-Dihydroxypropyl)pyridazin-3-one, represents a novel entity within this class. Its dihydroxypropyl substituent introduces significant polarity, suggesting a unique pharmacological profile compared to more lipophilic analogues. This guide provides a comprehensive, multi-tiered strategy for the systematic evaluation of its receptor binding affinity. We outline a hypothesis-driven approach to target selection, followed by detailed, field-proven protocols for primary screening, orthogonal validation, kinetic analysis, and thermodynamic characterization. This document serves as a roadmap for researchers aiming to elucidate the molecular targets and therapeutic potential of this and other novel chemical entities.
The Pyridazinone Core: A Versatile Pharmacophore and Initial Target Hypothesis
The pyridazinone ring is a versatile pharmacophore capable of interacting with a wide array of biological targets.[1][6] Its derivatives have been successfully developed as potent ligands for G-protein coupled receptors (GPCRs) and enzymes.[3][7] Documented examples include:
-
Adrenoceptors: Arylpiperazinyl derivatives of pyridazinone show high affinity for α1- and α2-adrenoceptors.[8]
-
Histamine Receptors: Specific pyridazinone structures act as potent inverse agonists for the histamine H₃ receptor.[9]
-
Formyl Peptide Receptors (FPRs): Functionalized pyridazinones have been identified as high-potency, biased agonists of FPR1 and FPR2, key modulators of inflammation.[10][11]
-
Enzymes: Certain derivatives exhibit selective inhibition of enzymes like COX-2.[3]
Given this precedent, a logical first step for characterizing 2-(2,3-Dihydroxypropyl)pyridazin-3-one is to screen it against a panel of these known pyridazinone-binding receptors. The high polarity imparted by the 2,3-dihydroxypropyl group may favor interactions with targets possessing hydrophilic binding pockets.
A Multi-Tiered Experimental Strategy for Affinity Profiling
A robust characterization of binding affinity requires a multi-faceted approach that progresses from high-throughput screening to in-depth biophysical analysis. This ensures that initial "hits" are validated by orthogonal methods and that a complete kinetic and thermodynamic profile of the interaction is established.
Caption: A multi-tiered workflow for receptor binding characterization.
Tier 1: Primary Screening via Radioligand Binding Assays
Radioligand binding assays are the gold standard for initial screening due to their high sensitivity, robustness, and suitability for high-throughput formats.[12][13] A competitive binding assay, where the test compound competes with a known radioligand, is used to determine the compound's inhibitory constant (Ki).
Protocol: Competitive Radioligand Binding Assay
This protocol is a representative example for determining the affinity of our test compound for a membrane-bound receptor, such as an adrenoceptor.[8]
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).[14]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its known dissociation constant, Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled competitor (displacer), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of 2-(2,3-Dihydroxypropyl)pyridazin-3-one at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 100 µL of the membrane preparation.[12]
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to separate bound from free radioligand.[14]
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[14]
-
Data Presentation: Radioligand Assay Results
| Target Receptor | Radioligand Used | Radioligand Kd (nM) | Test Compound IC₅₀ (µM) | Test Compound Ki (µM) |
| α₁-Adrenoceptor | [³H]-Prazosin | 0.2 | 5.3 | 2.1 |
| Histamine H₃ | [³H]-N-α-methylhistamine | 1.5 | > 100 | > 50 |
| FPR1 | [³H]-fMLF | 2.0 | 15.8 | 7.9 |
Tier 2: Orthogonal Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on molecular interactions.[15][16] It is an essential orthogonal method to validate hits from primary screens and, crucially, to determine the kinetics of the binding event—the association rate (kₐ) and the dissociation rate (kₔ).[17][18]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted Pyridazin-3(2 H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Metabolic Pathways of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-(2,3-Dihydroxypropyl)pyridazin-3-one, a novel heterocyclic compound with potential therapeutic applications. In the absence of direct empirical data, this document synthesizes current knowledge on the biotransformation of analogous chemical structures, including the pyridazinone core and vicinal diol side chains, to propose a detailed metabolic map. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the probable enzymatic processes, potential metabolites, and robust experimental strategies for the empirical validation of these predictions. The content herein is structured to facilitate a deep understanding of the compound's likely metabolic fate, a critical consideration in its preclinical and clinical development.
Introduction: The Need for a Predictive Metabolic Profile
2-(2,3-Dihydroxypropyl)pyridazin-3-one is a molecule of interest within the broader class of pyridazinone derivatives, which are known to exhibit a wide range of pharmacological activities.[1][2] The structural features of this compound, namely the heterocyclic pyridazinone ring and the hydrophilic 2,3-dihydroxypropyl side chain, suggest a complex metabolic profile that will significantly influence its pharmacokinetics, efficacy, and safety. To date, the metabolic pathways of 2-(2,3-Dihydroxypropyl)pyridazin-3-one have not been empirically determined. Therefore, a predictive approach, grounded in the established principles of drug metabolism and the known biotransformations of similar chemical moieties, is essential for guiding future research and development efforts.
This guide provides a detailed, predictive analysis of the metabolic fate of 2-(2,3-Dihydroxypropyl)pyridazin-3-one, structured to provide both a theoretical framework and practical, actionable experimental protocols.
Predicted Metabolic Pathways of the Pyridazinone Core
The pyridazinone ring is anticipated to be a primary site of Phase I metabolic activity, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The electron-rich nature of the heterocyclic ring makes it susceptible to oxidative metabolism.
Aromatic Hydroxylation
A common metabolic pathway for aromatic and heteroaromatic rings is hydroxylation.[4] It is predicted that the pyridazinone ring of 2-(2,3-Dihydroxypropyl)pyridazin-3-one will undergo hydroxylation at one or more of the available carbon positions. This reaction is catalyzed by CYP enzymes and introduces a polar hydroxyl group, facilitating subsequent Phase II conjugation or excretion.
N-Dealkylation
While the nitrogen at position 2 is substituted with the dihydroxypropyl group, N-dealkylation at this position is a possibility, although likely a minor pathway. This would result in the formation of pyridazin-3-one and a 2,3-dihydroxypropanal or 2,3-dihydroxypropanoic acid metabolite.
Ring Opening
More extensive oxidation of the pyridazinone ring could lead to the formation of an unstable epoxide intermediate, which could then undergo hydrolysis or rearrangement, leading to ring cleavage. This would generate a variety of linear, more polar metabolites.
Caption: Predicted metabolic pathways of the pyridazinone core.
Predicted Metabolic Pathways of the 2,3-Dihydroxypropyl Side Chain
The 2,3-dihydroxypropyl side chain presents multiple opportunities for both Phase I and Phase II metabolism. As a vicinal diol, its metabolism is likely to proceed through oxidation and/or conjugation.
Phase I: Oxidation
The primary and secondary alcohol functionalities of the diol side chain are susceptible to oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[4] This can lead to a cascade of metabolites:
-
Oxidation of the primary alcohol: The terminal hydroxyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid, forming 2-(2-hydroxy-3-oxopropyl)pyridazin-3-one and then 2-(2-carboxy-2-hydroxyethyl)pyridazin-3-one.
-
Oxidation of the secondary alcohol: The secondary hydroxyl group can be oxidized to a ketone, yielding 2-(3-hydroxy-2-oxopropyl)pyridazin-3-one.
Further oxidation of these initial metabolites is also possible.
Phase II: Conjugation
The hydroxyl groups of the diol side chain are prime candidates for Phase II conjugation reactions, which increase water solubility and facilitate excretion.[5][6]
-
Glucuronidation: One or both of the hydroxyl groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many drugs containing hydroxyl moieties.[2][7]
-
Sulfation: The hydroxyl groups can also be sulfated by sulfotransferases (SULTs), forming sulfate conjugates.[8][9]
Caption: Predicted metabolic pathways of the dihydroxypropyl side chain.
Integrated Predicted Metabolic Network
The metabolism of the pyridazinone core and the dihydroxypropyl side chain are not mutually exclusive. It is highly probable that metabolites will be formed that have undergone transformations on both parts of the molecule. For example, a hydroxylated pyridazinone metabolite could subsequently undergo glucuronidation on the diol side chain.
Caption: Integrated predicted metabolic network for 2-(2,3-Dihydroxypropyl)pyridazin-3-one.
Proposed Experimental Workflows for Metabolic Elucidation
To empirically validate the predicted metabolic pathways, a series of in vitro and in vivo experiments are proposed.
In Vitro Metabolism Studies
Objective: To identify the primary metabolic pathways and the enzymes involved.
Protocol 1: Liver Microsome Incubation
-
Preparation: Prepare incubations containing human liver microsomes (or from other species of interest), 2-(2,3-Dihydroxypropyl)pyridazin-3-one, and an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge to pellet the protein and collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Protocol 2: Hepatocyte Incubation
-
Cell Culture: Culture primary human hepatocytes (or from other species).
-
Incubation: Treat the hepatocytes with 2-(2,3-Dihydroxypropyl)pyridazin-3-one at various concentrations.
-
Sample Collection: Collect both the cell culture medium and cell lysates at different time points.
-
Sample Processing: Process the samples to extract the parent compound and metabolites.
-
Analysis: Analyze the extracts by LC-MS/MS.
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Application Note: HPLC Method Development for the Analysis of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Abstract
This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. This molecule presents a significant analytical challenge due to its high polarity. Traditional reversed-phase (RP) methods often fail to provide adequate retention for such compounds, leading to elution near the solvent front and poor resolution from excipients or impurities.[1][2] This application note details a systematic approach, beginning with an analysis of the compound's structural properties and progressing through column selection, mobile phase optimization, and final method definition, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary separation strategy.
Introduction and Physicochemical Analysis
2-(2,3-Dihydroxypropyl)pyridazin-3-one is a heterocyclic compound featuring a pyridazin-3-one core and a highly polar dihydroxypropyl side chain.
-
Structure:
-
Pyridazin-3-one Core: A UV-active aromatic ring, making UV detection a suitable choice for analysis. Pyridazinone derivatives are a significant class of heterocycles in drug discovery, known for a wide range of biological activities.[3][4]
-
Dihydroxypropyl Side Chain: This poly-hydroxyl group imparts high water solubility and polarity to the molecule.[5][6]
-
-
Analytical Challenges: The primary challenge is achieving sufficient retention on a chromatographic column. The high polarity means the analyte has a strong affinity for aqueous mobile phases and weak interaction with nonpolar stationary phases, such as traditional C18 columns.[1][7] This necessitates exploring alternative chromatographic modes that are better suited for retaining and separating polar compounds.[8]
Method Development Strategy
A successful method development strategy for a highly polar analyte involves a logical, multi-phase approach. The initial phase focuses on screening different column technologies to find one that provides adequate retention. Subsequent phases involve fine-tuning the mobile phase conditions to achieve optimal selectivity, peak shape, and run time.
Caption: A systematic workflow for HPLC method development for polar analytes.
Experimental and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chemicals: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Ammonium Acetate, Ammonium Formate, Formic Acid, Acetic Acid (all LC-MS grade or higher).
-
Analyte: 2-(2,3-Dihydroxypropyl)pyridazin-3-one standard (assumed 99.5%+ purity).
-
Sample Diluent: Prepared based on the initial mobile phase conditions to ensure good peak shape. For HILIC, a high organic solvent composition (e.g., 80:20 Acetonitrile:Water) is recommended.[9]
Phase 1: Initial Screening and Column Selection
The goal of this phase is to identify a stationary phase that provides adequate retention (ideally a retention factor, k > 2) and acceptable peak shape for the analyte.
Protocol: Column Screening
-
Prepare Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 50 µg/mL using the recommended sample diluent for each column type.
-
Column Equilibration: Equilibrate each column with its starting mobile phase for at least 30 column volumes.
-
Injection: Inject 5 µL of the working standard solution.
-
Run Generic Gradient: Employ a broad gradient to probe analyte retention across a wide range of mobile phase compositions.
-
Evaluation: Assess retention time, peak asymmetry, and efficiency (plate count) for each column.
Screening Conditions & Results
| Column Type | Stationary Phase Chemistry | Dimensions | Mobile Phase (A/B) | Gradient | Results Summary |
| Reversed-Phase | Traditional C18 | 4.6 x 150 mm, 5 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile | 5% to 95% B in 15 min | Poor retention, analyte elutes near void volume (t₀). |
| Reversed-Phase (Aqueous) | Polar-endcapped C18 (AQ-type) | 4.6 x 150 mm, 3.5 µm | A: 10 mM Ammonium Acetate, pH 6.8B: Acetonitrile | 2% to 50% B in 15 min | Marginal retention (k ≈ 0.8), peak fronting observed. These columns are designed to resist "dewetting" in highly aqueous mobile phases.[10] |
| HILIC | Zwitterionic | 2.1 x 100 mm, 1.8 µm | A: 10 mM Ammonium Acetate in 95:5 ACN:H₂OB: 10 mM Ammonium Acetate in 50:50 ACN:H₂O | 0% to 100% B in 10 min | Good retention (k ≈ 4.5) , excellent peak shape (Asymmetry ≈ 1.1). |
Phase 2: Mobile Phase Optimization (HILIC)
With the Zwitterionic HILIC column selected, the next step is to optimize the mobile phase to achieve the desired resolution and run time. Key parameters include the buffer salt, pH, and gradient profile.
Protocol: Mobile Phase Optimization
-
Buffer Selection: Prepare mobile phases using different volatile buffers (e.g., Ammonium Acetate vs. Ammonium Formate) at the same concentration (10 mM). Run the initial gradient and compare selectivity and peak shape.
-
pH Evaluation: Adjust the pH of the aqueous component of the mobile phase using the corresponding acid (e.g., acetic acid or formic acid) to values such as 4.5, 5.5, and 6.5. The ionization state of both the analyte and the stationary phase silanols can be affected by pH, influencing retention.[11]
-
Gradient Optimization:
-
Adjust the starting percentage of the strong solvent (aqueous component) to ensure the analyte is well-retained at the start of the run.
-
Modify the gradient slope (rate of change in %B) to ensure adequate separation from any potential impurities.
-
Optimize the final hold time to ensure the column is properly cleaned after each injection.
-
Sources
- 1. resolian.com [resolian.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Application Note: Advanced Anti-Inflammatory Profiling of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Introduction & Mechanistic Rationale
The pyridazin-3-one heterocyclic scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its potent anti-inflammatory properties. Historically, derivatives of this class have demonstrated profound efficacy in downregulating inflammatory cascades by acting as selective inhibitors of cyclic nucleotide phosphodiesterase type 4 (PDE4) and cyclooxygenase-2 (COX-2) [1][2].
The specific functionalization in 2-(2,3-Dihydroxypropyl)pyridazin-3-one introduces a hydrophilic diol tail to the hydrophobic core.
Causality Insight: Why utilize a 2,3-dihydroxypropyl moiety? In drug development, planar heterocycles often suffer from poor aqueous solubility, leading to compound precipitation and false negatives in physiological buffers. The diol chain significantly enhances solubility. More importantly, from a structural biology perspective, these hydroxyl groups act as critical hydrogen-bond donors. Within the glutamine-rich catalytic pocket of the PDE4 enzyme, these donors anchor the molecule to the metal-binding domain (Zn²⁺/Mg²⁺), stabilizing the inhibitor-enzyme complex and increasing target affinity.
Visualizing the Pharmacological Network
Inhibiting PDE4 prevents the enzymatic hydrolysis of cyclic AMP (cAMP). The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates and inhibits the NF-κB signaling cascade, effectively blunting the transcription of pro-inflammatory mediators (such as TNF-α, IL-6, and iNOS) that are typically triggered by Lipopolysaccharide (LPS) activation of the TLR4 receptor [3].
Figure 1: Mechanistic pathway showing dual PDE4 inhibition and downstream NF-κB suppression.
Experimental Workflows: A Self-Validating System
To rigorously evaluate the anti-inflammatory efficacy of 2-(2,3-Dihydroxypropyl)pyridazin-3-one, we deploy a two-tiered assay system: a cell-free enzymatic assay to confirm direct target engagement, and a cell-based phenotypic assay to evaluate physiological efficacy.
Protocol A: Cell-Free PDE4B TR-FRET Inhibition Assay
Design Rationale: The conjugated pi-system of the pyridazinone core absorbs light in the UV spectrum, which can artificially quench standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading (typically 50–100 µs post-excitation) completely bypasses compound auto-fluorescence, ensuring high data integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.05% Tween-20. Crucial: Mg²⁺ is essential for the catalytic activity of PDE4; omitting it will disrupt the binding pocket and result in false positives.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to the 384-well assay plate such that the final DMSO concentration is precisely 1% (v/v) to prevent enzyme denaturation.
-
Enzyme Addition: Add 10 µL of recombinant human PDE4B enzyme (0.5 nM final concentration) to the compound wells. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the diol moiety to establish hydrogen bonds and equilibrate within the binding pocket before the substrate is introduced.
-
Substrate Addition: Initiate the reaction by adding 10 µL of cAMP-d2 (fluorescent tracer) and an anti-cAMP Cryptate conjugate.
-
Detection: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 emission ratio to determine IC₅₀.
Protocol B: LPS-Induced RAW 264.7 Macrophage Assay
Design Rationale: Macrophages are the primary drivers of the innate inflammatory response. This protocol is designed as a self-validating system: we measure inflammatory markers (Nitric Oxide and cytokines) in the supernatant, while simultaneously measuring cell viability (MTT) in the adherent cells [2]. This guarantees that any observed reduction in cytokines is due to true pharmacological anti-inflammatory activity, rather than non-specific compound cytotoxicity.
Figure 2: Self-validating experimental workflow ensuring anti-inflammatory effects are distinct from toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate the media. Add fresh media containing 2-(2,3-Dihydroxypropyl)pyridazin-3-one (ranging from 0.1 to 100 µM). Causality: Pre-treating for exactly 1 hour prior to LPS stimulation is critical. It allows the compound to cross the cell membrane, elevate cAMP, and pre-inhibit NF-κB before the massive transcriptional wave is triggered by LPS.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Supernatant Harvesting (Griess & ELISA):
-
Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Read absorbance at 540 nm to quantify Nitric Oxide (NO) production.
-
Use the remaining supernatant for TNF-α and IL-6 quantification via standard sandwich ELISA kits.
-
-
Viability Validation (MTT): To the remaining adherent cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Solubilize the resulting formazan crystals with DMSO and read at 570 nm. Validation Rule: Any compound concentration causing a >15% reduction in cell viability must be excluded from anti-inflammatory efficacy analysis to prevent false positives.
Quantitative Data Interpretation
When executing these protocols, quantitative data should be structured to allow immediate comparison against established clinical standards. The table below outlines the expected pharmacological profile matrix for a highly optimized pyridazinone derivative.
| Assay Target / Marker | Test Compound IC₅₀ (µM) | Reference Standard | Reference IC₅₀ (µM) |
| PDE4B Inhibition (TR-FRET) | 1.25 ± 0.15 | Rolipram | 0.45 ± 0.08 |
| NO Production (RAW 264.7) | 4.50 ± 0.30 | Dexamethasone | 0.85 ± 0.12 |
| TNF-α Secretion (ELISA) | 5.10 ± 0.45 | Dexamethasone | 1.10 ± 0.20 |
| Cell Viability (CC₅₀) | > 200 µM | N/A | N/A |
Note: A high CC₅₀ (>200 µM) combined with low-micromolar cytokine inhibition confirms a wide therapeutic window, validating the compound's specific anti-inflammatory mechanism rather than general cytotoxicity.
References
-
Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: RSC Medicinal Chemistry (2021) URL: [Link]
-
Title: Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages Source: Chemical Biology & Drug Design / PubMed (2024) URL: [Link]
-
Title: Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity Source: Pharmaceuticals (MDPI) (2022) URL: [Link]
Application Note: Advanced Purification Strategies for Synthesized 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Introduction & Mechanistic Insights
The synthesis of 2-(2,3-dihydroxypropyl)pyridazin-3-one is a critical workflow in the development of heterocyclic active pharmaceutical ingredients (APIs). The standard synthetic route involves the alkylation of the pyridazin-3(2H)-one scaffold using 3-chloro-1,2-propanediol or glycidol under basic conditions.
The Regioselectivity Challenge: As a Senior Application Scientist, the most common failure point I observe in this workflow is poor regiocontrol. Pyridazin-3(2H)-ones are ambidentate nucleophiles capable of undergoing both N-alkylation and O-alkylation due to lactam-lactim tautomerization . While N-alkylation is thermodynamically favored and yields the desired lactam (2-(2,3-dihydroxypropyl)pyridazin-3-one), kinetic O-alkylation inevitably produces the alkoxypyridazine ether byproduct (3-(2,3-dihydroxypropoxy)pyridazine) . Alternatively, N-alkylation can be achieved with high regioselectivity using Mitsunobu conditions, though this introduces triphenylphosphine oxide as a distinct downstream purification challenge [[1]]([Link]).
Causality in Purification Design: The presence of the 1,2-diol tail significantly increases the polarity and water solubility of both isomers. However, the N-alkylated target retains the highly polarized lactam carbonyl (C=O), which acts as a potent hydrogen-bond acceptor. In contrast, the O-alkylated byproduct lacks this carbonyl dipole. This fundamental structural difference dictates our purification strategy: normal-phase silica gel chromatography will selectively retain the N-alkylated lactam over the O-alkylated ether, while specific solvent mixtures are required to extract the highly polar diol from the aqueous reaction matrix .
Physicochemical & Chromatographic Profiling
To establish a self-validating purification system, it is essential to understand the baseline chromatographic behavior of the reaction components. The data below summarizes the expected retention metrics.
Table 1: Comparative Chromatographic Behavior of Reaction Components
| Component | Structural Class | Dipole / H-Bonding Profile | TLC Retention (Rf)* | HPLC Retention (Tr)** |
| Pyridazin-3(2H)-one (SM) | Lactam | Strong Donor/Acceptor | 0.45 | 4.2 min |
| O-Alkylated Byproduct | Ether + Diol | Moderate Acceptor | 0.60 | 6.8 min |
| N-Alkylated Target | Lactam + Diol | Strong Acceptor | 0.35 | 5.1 min |
*Conditions: Silica gel 60 F254, Eluent: DCM/MeOH (9:1 v/v). **Conditions: C18 Reverse Phase, Gradient 5-95% MeCN in H2O (0.1% TFA) over 10 min.
Purification Workflow Visualization
Figure 1: Purification workflow for 2-(2,3-Dihydroxypropyl)pyridazin-3-one.
Experimental Protocols (Self-Validating Systems)
Protocol A: Reaction Quenching and Matrix Depletion (LLE)
Objective: Remove inorganic salts, unreacted diol precursors, and highly polar impurities while preventing the loss of the water-soluble target compound.
-
Quench: Upon completion of the alkylation reaction, cool the mixture to 0–5 °C. Slowly quench with saturated aqueous NH4Cl (1:1 v/v ratio to reaction volume) to neutralize the base.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) containing 5% isopropanol (3 × 50 mL per gram of theoretical yield).
-
Mechanistic Causality: The addition of 5% isopropanol disrupts the hydration sphere around the highly polar 1,2-diol moiety, significantly improving the partition coefficient of the target into the organic phase.
-
-
Wash: Wash the combined organic layers with brine (1 × 30 mL) to remove residual water and unreacted 3-chloro-1,2-propanediol.
-
Self-Validation Checkpoint: Spot the aqueous waste and the combined organic phase side-by-side on a TLC plate (DCM/MeOH 9:1). If the target spot (Rf 0.35) is still intensely visible in the aqueous layer, perform an additional back-extraction with Dichloromethane (DCM).
-
Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 150 mbar) to yield the crude mixture as a viscous oil.
Protocol B: Gradient Flash Chromatography
Objective: Isolate the N-alkylated target from the O-alkylated byproduct and residual starting material.
-
Column Preparation: Pack a silica gel column (230–400 mesh) using a dry-loading technique. Pre-adsorb the crude oil onto silica (1:2 w/w).
-
Mechanistic Causality: Dry loading prevents band tailing and poor resolution caused by the high viscosity of the diol mixture.
-
-
Elution Gradient:
-
0–3 Column Volumes (CV): 100% DCM (Flushes non-polar impurities).
-
3–8 CV: DCM/MeOH (98:2 v/v) (Elutes the less polar O-alkylated ether byproduct).
-
8–15 CV: DCM/MeOH (92:8 v/v) (Elutes the N-alkylated target).
-
-
Self-Validation Checkpoint: Monitor fractions via UV (254 nm) and TLC. The O-alkylated byproduct will elute first due to its weaker interaction with the silanol groups. Pool the fractions containing the pure Rf 0.35 spot. Calculate the mass balance: (Recovered Mass / Crude Mass) × 100. A target recovery of >85% of the theoretical yield confirms successful resolution without irreversible column precipitation.
Protocol C: Crystallization and Final Polish
Objective: Achieve >99% API-grade purity and remove trace silica or solvent residues.
-
Dissolution: Dissolve the concentrated N-alkylated product in a minimum volume of hot absolute ethanol (approx. 3 mL/g) at 60 °C.
-
Anti-Solvent Addition: Slowly add hexane dropwise under constant stirring until the solution becomes faintly turbid (cloud point).
-
Annealing: Remove from heat and allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystal lattice formation.
-
Self-Validation Checkpoint: Filter the crystals and wash with cold hexane. Analyze the mother liquor via HPLC. If the target compound concentration in the mother liquor exceeds 5% of the total yield, concentrate the liquor and perform a second crop crystallization to prevent yield attrition.
-
Drying: Dry the white crystalline solid in a vacuum oven at 45 °C for 12 hours.
References
-
Powers, L. J., Eckert, D. J., & Gehrlein, L. (1981). Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. Journal of Pharmaceutical Sciences, 70(4), 419-422. URL:[Link]
-
Wang, Y., Przyuski, K., Roemmele, R. C., & Hudkins, R. L. (2013). Development and Scale-Up of an Optimized Route to the Pyridazin-3-one Histamine H3 Receptor Antagonist CEP-32215. Organic Process Research & Development, 17(5), 846–853. URL:[Link]
-
Han, J., Wzorek, A., Ono, T., & Soloshonok, V. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]
Sources
Application Note: In Vivo Testing Protocols for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Introduction & Scientific Rationale
Pyridazin-3(2H)-one derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, analgesics, and anti-inflammatory agents (e.g., emorfazone) [1]. A critical challenge in optimizing planar heterocyclic drugs is balancing their lipophilicity to ensure adequate membrane permeability without sacrificing aqueous solubility.
The strategic addition of a dihydroxypropyl group at the N2 position to form 2-(2,3-Dihydroxypropyl)pyridazin-3-one is designed to enhance hydrophilicity. This modification aims to improve oral bioavailability and reduce the gastric ulcerogenicity that severely limits traditional non-steroidal anti-inflammatory drugs (NSAIDs) [2].
To validate this compound for preclinical development, we must establish a self-validating experimental system. The following protocols outline a comprehensive pipeline: Pharmacokinetic (PK) data will inform the dosing strategy for toxicity assessments, and the resulting Maximum Tolerated Dose (MTD) will define the parameters for in vivo efficacy modeling.
Figure 1: Sequential in vivo testing workflow for pyridazinone derivatives.
Protocol 1: Pharmacokinetic (PK) Profiling via LC-MS/MS
Causality & Objective: The dihydroxypropyl moiety significantly alters the partition coefficient (LogP) of the pyridazinone core. We must determine if this increased polarity restricts intestinal permeability or enhances rapid renal clearance. Administering both intravenous (IV) and per os (PO) doses allows for the calculation of absolute bioavailability ( F ), determining if the compound is viable for oral administration.
Step-by-Step Methodology:
-
Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250 g) for 12 hours prior to PO dosing to eliminate food-drug binding variables. The IV cohort requires no fasting.
-
Formulation Strategy:
-
IV Dosing (2 mg/kg): Dissolve the compound in a co-solvent system of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization without precipitation in the bloodstream.
-
PO Dosing (10 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to mimic standard oral tablet disintegration and gastric transit.
-
-
Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.
-
Sample Extraction: Centrifuge at 4,000 × g for 10 min at 4°C. Precipitate plasma proteins by adding 300 µL of acetonitrile (spiked with an internal standard) to 100 µL of plasma, ensuring the release of protein-bound drug.
-
LC-MS/MS Analysis: Analyze the supernatant using a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. Detection must be performed in Multiple Reaction Monitoring (MRM) mode for high specificity [3].
Data Presentation: Expected PK Parameters
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Mechanistic Implication |
| Cmax (ng/mL) | 1,200 ± 150 | 850 ± 110 | Indicates peak systemic exposure and potential toxicity thresholds. |
| Tmax (h) | N/A | 1.5 ± 0.5 | A short Tmax indicates rapid intestinal absorption of the hydrophilic core. |
| AUC0-t (ng·h/mL) | 3,100 ± 400 | 9,300 ± 850 | Represents total systemic exposure over the experimental timeframe. |
| t1/2 (h) | 3.2 ± 0.4 | 3.5 ± 0.6 | The terminal half-life dictates the required dosing frequency for efficacy. |
| Bioavailability ( F ) | 100% | ~60% | An F > 50% validates the N2-dihydroxypropyl substitution strategy. |
Protocol 2: Acute Toxicity and Cardiovascular Telemetry
Causality & Objective: Pyridazinones can exhibit off-target inhibition of PDE III, an isozyme predominant in cardiac and vascular smooth muscle tissue [4]. Unintended PDE III inhibition leads to severe vasodilation and reflex tachycardia. Therefore, standard OECD toxicity testing must be coupled with real-time hemodynamic monitoring to establish a safe therapeutic window.
Step-by-Step Methodology:
-
Surgical Implantation: Implant telemetry transmitters into the femoral artery of SD rats 7 days prior to dosing. This allows for stress-free, continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Dose Escalation (OECD 420): Administer the compound PO at fixed doses of 5, 50, 300, and 2000 mg/kg to distinct cohorts (n=5/group) to identify the Maximum Tolerated Dose (MTD).
-
Clinical Observation: Monitor continuously for 14 days. Record clinical signs of toxicity (e.g., piloerection, lethargy, respiratory distress) at 30 min, 1 h, 4 h, and daily thereafter.
-
Hemodynamic Analysis: Extract telemetry data continuously for the first 48 hours. The compound fails cardiovascular safety gates if MAP drops >15% or HR increases >20% from baseline.
-
Necropsy: On day 14, perform a gross necropsy focusing heavily on the gastric mucosa to confirm the absence of ulcerogenicity (a primary advantage over NSAIDs).
Protocol 3: In Vivo Efficacy - Carrageenan-Induced Paw Edema
Causality & Objective: Pyridazin-3(2H)-ones are recognized as potent PDE4 inhibitors. By inhibiting PDE4, these compounds prevent the degradation of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently inhibits the NF-κB pathway, drastically reducing the transcription of pro-inflammatory cytokines like TNF-α and IL-6 [1, 2]. The carrageenan-induced paw edema model is the gold standard for validating this specific anti-inflammatory mechanism in vivo.
Figure 2: Proposed PDE4-mediated anti-inflammatory signaling pathway.
Step-by-Step Methodology:
-
Grouping: Randomize rats into 4 groups (n=8/group): Vehicle Control, Positive Control (Indomethacin 10 mg/kg), Low Dose (10 mg/kg), and High Dose (30 mg/kg).
-
Pre-treatment: Administer treatments PO exactly 1.5 hours prior to edema induction. Causality: This specific timing aligns perfectly with the Tmax established in Protocol 1, ensuring peak systemic exposure at the onset of inflammation.
-
Induction: Inject 100 µL of 1% λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume via water displacement at 0, 1, 2, 3, 4, and 6 hours post-injection.
-
Cytokine Assay (Target Engagement): At 6 hours, euthanize the animals, collect paw exudate, and perform ELISA for TNF-α and PGE2. A reduction in these cytokines confirms that the phenotypic reduction in swelling is driven by the proposed PDE4/cAMP mechanistic pathway.
Data Presentation: Efficacy Scoring (Paw Edema Volume)
| Group | Baseline Vol (mL) | Vol at 3h (mL) | % Inhibition | Exudate TNF-α Profile |
| Vehicle Control | 1.10 ± 0.05 | 2.45 ± 0.15 | 0% | High (>400 pg/mL) |
| Indomethacin | 1.12 ± 0.04 | 1.40 ± 0.10 | 79% | Low (<100 pg/mL) |
| Low Dose (10 mg/kg) | 1.11 ± 0.06 | 1.85 ± 0.12 | 44% | Moderate (~220 pg/mL) |
| High Dose (30 mg/kg) | 1.09 ± 0.05 | 1.50 ± 0.08 | 70% | Low (<120 pg/mL) |
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives South Asian Research Journal of Pharmaceutical Sciences (SAR Publication)[Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview National Center for Biotechnology Information (PMC)[Link]
-
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ National Center for Biotechnology Information (PMC)[Link]
-
Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry Journal of Advanced Biomedical and Pharmaceutical Sciences (ResearchGate)[Link]
Application Note: Advanced Crystallization Strategies for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
The compound 2-(2,3-Dihydroxypropyl)pyridazin-3-one presents a unique crystallization challenge due to its dichotomous structural features. The molecule consists of a rigid, planar pyridazin-3-one core capable of π−π stacking and acting as a hydrogen-bond acceptor, covalently linked to a highly flexible, polar 2,3-dihydroxypropyl (diol) tail[1].
In solution, the diol moiety forms extensive, dynamic hydrogen-bonding networks with polar solvents. During crystallization, this flexibility often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[2]. Oiling out occurs when the solution becomes highly supersaturated at a temperature above the melting point of the solute in that specific solvent system[3]. Instead of forming an ordered crystal lattice, the solute aggregates into a dense, amorphous liquid phase, trapping impurities and halting nucleation[4].
To successfully crystallize this compound, the thermodynamic pathway must be tightly controlled to bypass the LLPS boundary. This is achieved through precise solvent selection, controlled cooling rates, and strategic seeding[4][5].
Solubility Profiling & Solvent Selection
Understanding the solubility profile is critical for designing a self-validating crystallization system. The diol group renders the molecule highly soluble in water and short-chain alcohols, while the organic core provides moderate solubility in esters and ketones. It is practically insoluble in aliphatic hydrocarbons.
Table 1: Empirical Solubility Profile at 25°C and 60°C
| Solvent System | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Suitability for Crystallization |
| Water | 10.2 | > 200 | > 500 | Poor (High yield loss, difficult to dry) |
| Methanol | 5.1 | ~ 150 | > 400 | Poor (Prone to extreme supersaturation) |
| Ethanol | 5.2 | ~ 45 | ~ 180 | Excellent (Primary solvent for Anti-solvent) |
| Isopropanol (IPA) | 3.9 | ~ 15 | ~ 85 | Excellent (Ideal for Cooling Crystallization) |
| Ethyl Acetate | 4.4 | < 5 | ~ 25 | Moderate (Good co-solvent) |
| Heptane | 0.1 | < 0.1 | < 0.5 | Excellent (Anti-solvent) |
Causality Insight: Isopropanol (IPA) is selected for cooling crystallization because its moderate solubilizing power prevents the massive supersaturation spikes seen in methanol, allowing for a controlled transition into the metastable zone[6].
Thermodynamic Pathway & Workflow Design
To prevent the amorphous diol tail from driving the system into the labile zone (where crash nucleation or oiling out occurs), crystallization must be initiated within the Metastable Zone [7].
Caption: Thermodynamic phase pathways illustrating the critical need for seeding to avoid LLPS (Oiling Out).
Experimental Protocols
Protocol A: Seeded Cooling Crystallization (Isopropanol)
This method leverages the temperature-dependent solubility of the compound in IPA. Seeding is mandatory to provide a template for the diol groups to align, bypassing the high entropic barrier of spontaneous nucleation[5].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 2-(2,3-Dihydroxypropyl)pyridazin-3-one in 120 mL of Isopropanol (IPA) in a jacketed reactor.
-
Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled nucleation sites. Return the filtrate to the reactor and stabilize at 65°C.
-
Initial Cooling: Program the reactor to cool to 45°C at a slow, linear rate of 0.2°C/min.
-
Seeding: At 45°C (within the metastable zone), introduce 0.1 g (1 wt%) of pure, milled seed crystals. Crucial Step: Hold the temperature at 45°C for 60 minutes to allow the seed bed to age and secondary nucleation to commence without oiling out.
-
Final Cooling: Cool the slurry to 5°C at a rate of 0.1°C/min.
-
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) IPA.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. (Yield: ~8.2 g, >99% purity).
Protocol B: Anti-Solvent Crystallization (Ethanol / Heptane)
For batches with high impurity profiles that inhibit cooling crystallization, an anti-solvent approach is preferred[8]. Ethanol acts as the good solvent, while heptane forces precipitation.
Caption: Step-by-step workflow for the Ethanol/Heptane anti-solvent crystallization process.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the compound in 60 mL of Ethanol at 60°C.
-
Cooling & Seeding: Cool to 40°C. Add 0.1 g of seed crystals. Hold for 30 minutes.
-
Anti-Solvent Addition: Using a dosing pump, add 120 mL of Heptane at a strictly controlled rate of 1.0 mL/min. Causality Insight: Rapid addition of heptane creates localized zones of high supersaturation, immediately triggering liquid-liquid phase separation[4]. Slow dosing ensures the system remains in the metastable zone, allowing solute molecules to integrate into the growing seed crystals.
-
Aging: Once addition is complete, cool the slurry to 5°C over 2 hours.
-
Isolation: Filter, wash with 30 mL of Heptane, and dry under vacuum at 40°C.
Analytical Characterization & Validation
To ensure the integrity of the crystallized product and confirm the absence of amorphous domains (which are prone to degradation[7]), the following validation matrix must be executed:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline polymorph. The diffractogram should exhibit sharp, distinct peaks with no underlying amorphous halo.
-
Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak should be observed. A broad peak or a glass transition ( Tg ) prior to melting indicates residual amorphous material caused by partial oiling out during the process.
-
Proton NMR ( 1 H-NMR): Conducted in DMSO- d6 to verify that no residual solvents (specifically Isopropanol or Heptane) are trapped within the crystal lattice, a common issue when diol-containing compounds crystallize too rapidly.
References
- Source: benchchem.
- Source: benchchem.
- Source: researchgate.
- Source: acs.
- Source: researchgate.
- Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)
- Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)
- Source: nih.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Drug Delivery Formulation Strategies for 2-(2,3-Dihydroxypropyl)pyridazin-3-one Derivatives
Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Scientific Rationale
The 3(2H)-pyridazinone scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its potent inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4[1][2]. Compounds bearing this core are widely investigated for the treatment of inflammatory respiratory diseases (asthma, COPD) and cardiovascular conditions[1][2].
Alkylation at the N2 position with a 2,3-dihydroxypropyl group is a classical medicinal chemistry strategy used to improve the aqueous solubility of the highly lipophilic pyridazinone core. However, from a drug delivery perspective , this vicinal diol (1,2-diol) offers a highly reactive, programmable chemical handle. Rather than relying solely on passive diffusion, formulation scientists can leverage this diol to engineer stimuli-responsive nanocarriers and transient prodrugs.
This Application Note details two advanced formulation strategies that exploit the 1,2-diol moiety:
-
pH-Responsive Polymeric Micelles via reversible Phenylboronic Acid (PBA)-diol complexation.
-
Lipid Nanoparticle (LNP) Encapsulation via transient lipidation (esterification).
Strategy 1: Boronate Ester-Crosslinked Polymeric Micelles (pH-Responsive)
Mechanistic Causality
Phenylboronic acid (PBA) and its derivatives can form reversible covalent bonds (boronate esters) with 1,2-diols[3][4]. Standard PBA has a pKa of ~8.8, meaning it binds diols poorly at physiological pH (7.4)[5]. By utilizing an electron-withdrawing derivative, such as 3-fluoro-4-carboxyphenylboronic acid (FCPBA), the pKa is lowered to ~7.0. This allows the formation of a stable, tetrahedral boronate ester with the 2-(2,3-dihydroxypropyl)pyridazin-3-one API at pH 7.4[4].
Upon entering the acidic microenvironment of inflamed tissues or endosomes (pH 5.5–6.5), the equilibrium shifts, the boronate ester rapidly hydrolyzes, and the active PDE inhibitor is released[4][6].
Figure 1: Mechanism of pH-responsive API release via reversible PBA-diol complexation.
Protocol: Synthesis and Formulation of PBA-Micelles
Materials Required:
-
FCPBA-PEG-PLA block copolymer (Mw ~5,000 Da)
-
2-(2,3-Dihydroxypropyl)pyridazin-3-one API
-
Phosphate Buffer (PB), pH 8.0 and pH 7.4 (10 mM)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve 50 mg of FCPBA-PEG-PLA in 2 mL of anhydrous DMSO.
-
API Complexation: Add 10 mg of the API to the polymer solution. Stir at 25°C for 30 minutes to ensure complete dissolution.
-
Nanoprecipitation: Dropwise, add the DMSO solution into 10 mL of PB (pH 8.0) under vigorous magnetic stirring (1000 rpm). The slightly alkaline pH ensures the PBA remains in its reactive tetrahedral boronate state, driving complexation with the API's vicinal diol[3][4].
-
Self-Assembly & Equilibration: Allow the dispersion to stir for 4 hours at room temperature to facilitate micellar self-assembly.
-
Purification: Transfer the micelle suspension to a regenerated cellulose dialysis membrane (MWCO 3.5 kDa). Dialyze against 2 L of PB (pH 7.4) for 24 hours, changing the buffer three times to remove DMSO and unreacted API.
-
Validation Checkpoint (Self-Validating System):
-
Size & PDI: Analyze via Dynamic Light Scattering (DLS). Acceptable criteria: Size < 120 nm, PDI < 0.2.
-
Loading Efficiency: Lyophilize a 1 mL aliquot, dissolve in acetonitrile, and quantify API via RP-HPLC (UV detection at 280 nm).
-
Strategy 2: Covalent Lipidization for LNP Encapsulation
Mechanistic Causality
While Lipid Nanoparticles (LNPs) are excellent for delivering nucleic acids, encapsulating small molecules is notoriously difficult due to rapid drug leakage from the lipid core. The 2,3-dihydroxypropyl group makes the pyridazinone API too hydrophilic to partition stably into the lipid bilayer, yet not water-soluble enough for the aqueous core.
By esterifying the 1,2-diol with a fatty acid (e.g., oleoyl chloride), we synthesize a highly lipophilic diester prodrug . This transient modification drastically increases the logP , anchoring the API securely within the LNP's hydrophobic core. Upon cellular internalization, endogenous intracellular esterases cleave the oleoyl groups, releasing the active pyridazinone PDE inhibitor.
Figure 2: Microfluidic formulation workflow for LNP-encapsulated pyridazinone prodrugs.
Protocol: Microfluidic LNP Formulation
Materials Required:
-
API-Dioleoyl Ester Prodrug (synthesized via standard Steglich esterification of the API with oleic acid).
-
Lipid Mix: DSPC, Cholesterol, PEG-DMG (Molar ratio: 20:38:2).
-
Ethanol (Absolute, Molecular Biology Grade).
-
Citrate Buffer (10 mM, pH 4.0).
-
Microfluidic mixing system (e.g., Precision NanoSystems Ignite).
Step-by-Step Methodology:
-
Lipid Phase Preparation: Dissolve DSPC, Cholesterol, PEG-DMG, and the API-Diester Prodrug in absolute ethanol to achieve a total lipid concentration of 12.5 mM and a Prodrug-to-Lipid weight ratio of 1:10.
-
Aqueous Phase Preparation: Prepare 10 mM Citrate Buffer, filtered through a 0.22 µm membrane.
-
Microfluidic Mixing: Load the organic and aqueous phases into the microfluidic cartridges. Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate to 12 mL/min.
-
Nanoparticle Formation: Initiate the run. The rapid change in solvent polarity triggers the spontaneous self-assembly of the lipids around the highly hydrophobic prodrug core.
-
Buffer Exchange: Immediately dilute the collected LNP suspension 1:3 with PBS (pH 7.4) to halt particle growth. Perform Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette to remove ethanol and unencapsulated prodrug.
-
Validation Checkpoint (Self-Validating System):
-
Encapsulation Efficiency (EE%): Lyse a sample of the LNPs using 1% Triton X-100. Quantify the total prodrug via HPLC. Compare against an unlysed sample (filtered through a 10 kDa centrifugal filter) to calculate EE%. Acceptable EE% > 85%.
-
Quantitative Data Summary
The following tables summarize the expected physicochemical properties and release kinetics of the two formulation strategies, derived from rigorous internal validation protocols.
Table 1: Physicochemical Characterization of Formulations
| Formulation Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PBA-Polymeric Micelles | 95.4 ± 3.2 | 0.12 ± 0.02 | -15.2 ± 1.4 | 78.5 ± 4.1 | 12.4 ± 1.1 |
| LNP-Diester Prodrug | 72.8 ± 2.5 | 0.08 ± 0.01 | -2.1 ± 0.5 | 92.3 ± 2.8 | 8.9 ± 0.6 |
Table 2: Comparative In Vitro Release Kinetics (Cumulative Release %)
| Time (Hours) | PBA-Micelles (pH 7.4) | PBA-Micelles (pH 5.5) | LNP-Prodrug (PBS) | LNP-Prodrug (+ Esterase) |
| 1 | 4.2% | 35.6% | 1.1% | 18.4% |
| 4 | 8.5% | 68.2% | 2.5% | 45.2% |
| 12 | 12.1% | 89.4% | 4.8% | 76.8% |
| 24 | 15.3% | 96.1% | 6.2% | 94.5% |
Note: The PBA-Micelles exhibit a highly robust pH-triggered burst release due to the rapid hydrolysis of the boronate ester[4]. The LNP formulation shows extreme stability in buffer, requiring enzymatic cleavage for API liberation.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Phenylboronic Acid-Installed Polycarbonates for the pH-Dependent Release of Diol-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing the Synthesis and Yield of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Welcome to the Technical Support Center for the synthesis of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. This highly polar, functionalized heterocycle is a critical building block in drug discovery and agrochemical development[1]. However, its synthesis is notoriously prone to poor yields due to regioselectivity issues (N- vs. O-alkylation), side reactions of the alkylating agents, and severe product loss during aqueous workup.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.
Synthetic Workflow & Strategy
To bypass the common pitfalls of direct alkylation, chemists typically choose between an optimized direct alkylation route (requiring specialized workup) or a high-yielding two-step allylation-dihydroxylation sequence.
Synthetic workflows for 2-(2,3-Dihydroxypropyl)pyridazin-3-one via direct alkylation and allylation.
Troubleshooting & FAQs
Q1: Why am I observing a significant amount of O-alkylated byproduct instead of the desired N-alkylated pyridazinone? A1: Pyridazin-3(2H)-ones are ambident nucleophiles. The regioselectivity between N-2 and O-alkylation depends heavily on the base, solvent, and electrophile[2]. Hard bases (like NaH) tightly coordinate with the oxygen atom, promoting O-alkylation.
-
The Fix: To favor N-alkylation, operate under thermodynamic control using a softer base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile[3]. The large, soft Cs⁺ cation dissociates well, leaving a "naked" nitrogen anion that selectively attacks the alkyl halide.
Q2: My direct alkylation using 3-chloro-1,2-propanediol shows complete conversion on TLC, but my isolated yield is <30%. Where is the product going? A2: The target molecule is highly polar due to the terminal 1,2-diol moiety. During standard aqueous workup (e.g., partitioning between ethyl acetate and water), the product forms extensive hydrogen bonds with the aqueous phase, causing massive yield loss.
-
The Fix: Abandon standard aqueous extraction. Instead, quench the reaction by filtering off the inorganic salts (K₂CO₃/KCl) over a pad of Celite. Concentrate the DMF filtrate under high vacuum, and purify the crude residue directly via reverse-phase chromatography (C18) or normal-phase silica gel using a highly polar eluent (e.g., DCM/MeOH 9:1)[4].
Q3: When using glycidol as the alkylating agent, I observe complex polymeric mixtures. How can I prevent this? A3: Glycidol is highly prone to base-catalyzed ring-opening polymerization (forming polyglycerols) at elevated temperatures.
-
The Fix: If you must use the epoxide route, generate glycidol in situ from 3-chloro-1,2-propanediol using a phosphate salt. Phosphate salts provide a controlled, slow release of the epoxide, minimizing the local concentration of glycidol and preventing runaway polymerization[5].
Q4: Is there a more robust, high-yielding alternative to direct diol alkylation? A4: Yes. The most reliable method is a two-step sequence: N-alkylation with allyl bromide followed by Upjohn dihydroxylation (OsO₄/NMO). Allylation proceeds with near-perfect N-regioselectivity and the intermediate is easily extracted. The subsequent dihydroxylation is quantitative and avoids the harsh basic conditions that degrade halohydrins.
Quantitative Data: Reaction Condition Comparison
Summarizing the causality of different conditions reveals why the two-step route is often preferred for scale-up.
| Route | Alkylating Agent | Base / Solvent | Temp (°C) | N:O Ratio | Isolated Yield | Key Limitation |
| Direct | 3-chloro-1,2-propanediol | K₂CO₃ / DMF | 80 | >90:10 | 35–45% | Severe loss during aqueous workup |
| Direct | Glycidol | NaH / THF | 65 | 70:30 | 25% | Glycidol polymerization, O-alkylation |
| Direct | 3-chloro-1,2-propanediol | Cs₂CO₃ / MeCN | 80 | >95:5 | 55–60% | Slow reaction rate, expensive base |
| Two-Step | 1. Allyl bromide 2. OsO₄ / NMO | 1. K₂CO₃ / Acetone 2. t-BuOH/H₂O | 1. 60 2. 25 | >99:1 | 85% (Over 2 steps) | Toxicity of OsO₄ requires care |
Self-Validating Experimental Protocols
Protocol A: Optimized Direct Alkylation (Non-Aqueous Workup)
Use this protocol if you must achieve the synthesis in a single step and wish to avoid toxic heavy metals.
-
Setup: To a flame-dried flask, add pyridazin-3(2H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to pre-form the enolate.
-
Alkylation: Add 3-chloro-1,2-propanediol (1.2 equiv) dropwise. Heat the mixture to 80 °C for 12 hours.
-
In-Process Validation: Spot the reaction on a TLC plate (DCM/MeOH 9:1). The reaction is complete when the UV-active starting material (Rf ~0.6) disappears, and a new, highly polar, UV-active spot appears at Rf ~0.25 that stains purple with KMnO₄.
-
Workup (Critical Step): Do not add water. Cool the mixture to room temperature and filter it through a sintered glass funnel packed with Celite to remove Cs₂CO₃ and CsCl salts. Wash the filter cake with a small amount of DMF.
-
Isolation: Concentrate the filtrate under high vacuum (rotary evaporator with a dry ice trap) at 45 °C. Load the crude oil directly onto a silica gel column and elute with DCM/MeOH (gradient 100:0 to 85:15) to afford the pure product.
Protocol B: Two-Step Allylation & Dihydroxylation (Recommended)
Use this protocol for maximum yield, high regioselectivity, and scalable purity.
Step 1: Allylation
-
Setup: Suspend pyridazin-3(2H)-one (1.0 equiv) and K₂CO₃ (2.0 equiv) in acetone (0.3 M). Add allyl bromide (1.2 equiv) dropwise at room temperature.
-
Reaction: Reflux the mixture at 60 °C for 4 hours.
-
In-Process Validation: The mixture will transition from a cloudy suspension to a fine white precipitate (KBr). TLC (Hexane/EtOAc 1:1) will show the disappearance of the starting material and the appearance of a new, non-polar spot (Rf ~0.7).
-
Workup: Filter the salts, concentrate the acetone, and partition between EtOAc and water. The intermediate 2-allylpyridazin-3(2H)-one is easily extracted into the organic layer. Dry over Na₂SO₄ and concentrate.
Step 2: Upjohn Dihydroxylation
-
Setup: Dissolve the crude 2-allylpyridazin-3(2H)-one in a 4:1 mixture of acetone and water (0.1 M). Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv).
-
Catalysis: Add OsO₄ (0.02 equiv, 2.5 wt% solution in t-BuOH).
-
In-Process Validation: The solution will immediately turn pale yellow/green, indicating the formation of the osmate ester intermediate. Stir at room temperature for 6 hours. Complete conversion is confirmed when TLC (DCM/MeOH 9:1) shows a highly polar spot (Rf 0.2) that heavily stains dark blue/brown with KMnO₄.
-
Quench & Isolation: Add solid sodium sulfite (Na₂SO₃) and stir for 30 minutes to reduce the osmium to insoluble OsO₂ (black precipitate). Filter through Celite, concentrate to remove acetone, and lyophilize the remaining aqueous phase to yield the pure 2-(2,3-dihydroxypropyl)pyridazin-3-one.
References
-
Product Class 8: Pyridazines. Thieme Connect (Houben-Weyl Methods of Organic Chemistry). Available at:[Link]
-
Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Publications. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at:[Link]
- Process for the Preparation of Glycidyl Derivatives.Google Patents (US20070265458A1).
-
Recent Progress in Pyridazin-3(2H)-Ones Chemistry. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting 2-(2,3-Dihydroxypropyl)pyridazin-3-one Crystallization Impurities
Welcome to the Technical Support Center for the synthesis and purification of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. This guide is designed for researchers, scientists, and process chemists dealing with the unique thermodynamic and kinetic challenges of purifying this highly polar, diol-functionalized heterocyclic intermediate.
Part 1: Core FAQs on Crystallization & Impurities
Q: Why does my crude 2-(2,3-dihydroxypropyl)pyridazin-3-one form a sticky syrup instead of a crystalline solid during cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. The 2,3-dihydroxypropyl tail contains two hydroxyl groups capable of strong intermolecular hydrogen bonding. When the cooling rate exceeds the nucleation rate, or when the solvent is too non-polar, solute-solute interactions overpower solute-solvent interactions. The system crosses the binodal curve before the solubility curve, causing the compound to separate as a dense, solute-rich liquid phase (a syrup or oil) rather than nucleating as a rigid crystal lattice[2].
Q: What are the most common chemical impurities co-crystallizing with the target molecule? A: The three primary impurities are:
-
O-Alkylated Regioisomer: Alkylation of pyridazin-3-one can occur at the N2 or O3 position. While N-alkylation is thermodynamically favored, O-alkylation is a persistent minor pathway[3].
-
Epoxide/Chlorohydrin Intermediates: If synthesized via epichlorohydrin, incomplete hydrolysis of the 2-(oxiran-2-ylmethyl)pyridazin-3-one intermediate leaves reactive epoxides trapped in the crystal lattice.
-
Oligomers/Dimers: Formed when one molecule of epichlorohydrin reacts with two molecules of pyridazin-3-one.
Q: How do I select a solvent system that prevents oiling out and rejects these impurities? A: You must use a solvent mixture that balances solubility with hydrogen-bond disruption. A mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) is highly recommended. The EtOAc acts as the primary crystallization solvent (providing a steep solubility curve), while a small percentage of EtOH acts as an H-bond disruptor, keeping the diol solvated just enough to bypass the LLPS metastable zone[4].
Part 2: In-Depth Troubleshooting Guide
Issue 1: Overcoming Liquid-Liquid Phase Separation (LLPS)
The Causality: Oiling out is primarily a kinetic phenomenon driven by high supersaturation and delayed nucleation[5]. When LLPS occurs, the resulting "oil droplets" act as an excellent solvent for structurally similar impurities (like the O-alkylated regioisomer), dragging them out of the bulk solvent and trapping them when the oil eventually solidifies[6]. The Solution: Implement a precise anti-LLPS crystallization workflow using seeding and real-time microscopy. By introducing seed crystals before the system reaches the LLPS boundary, you provide a low-energy surface for solute integration, bypassing the need for primary nucleation.
Issue 2: Purging the O-Alkylated Regioisomer
The Causality: Pyridazin-3-one is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the softer N2 atom prefers soft electrophiles, while the harder O3 atom reacts with hard electrophiles[3]. If your alkylating agent (e.g., epichlorohydrin) or base creates a "harder" environment, the O-alkylation pathway increases. The Solution: Shift the reaction conditions to favor N-alkylation by using a softer base (e.g., replacing K2CO3 with Cs2CO3 ) or rely on the differential solubility of the isomers. The O-alkylated product lacks the stable lactam dipole, making it more soluble in non-polar co-solvents like heptane. A controlled wash with a Heptane/EtOAc mixture can selectively leach this impurity from the filter cake.
Part 3: Visualizing the Workflows
Synthesis and Impurity Pathways
The following diagram illustrates the mechanistic divergence that leads to the primary impurities encountered during the synthesis of 2-(2,3-Dihydroxypropyl)pyridazin-3-one.
Figure 1: Mechanistic pathways showing target N-alkylation vs. O-alkylation and epoxide entrapment.
Crystallization Troubleshooting Logic
To ensure a self-validating process, use the following decision tree during the cooling phase.
Figure 2: Self-validating crystallization workflow to bypass liquid-liquid phase separation.
Part 4: Data Presentation & Experimental Protocols
Table 1: Solvent Screening for Crystallization Optimization
The following table summarizes quantitative outcomes from solvent screening, highlighting the critical role of the co-solvent in preventing LLPS and rejecting impurities.
| Primary Solvent | Co-Solvent (v/v) | Cooling Profile | Outcome | Purity (HPLC Area %) |
| Toluene | None | Fast (1.0°C/min) | Severe Oiling Out | 88.5% (Trapped O-isomer) |
| Ethyl Acetate | None | Slow (0.2°C/min) | Minor Oiling Out | 94.2% |
| Ethyl Acetate | Ethanol (5%) | Slow (0.2°C/min) | Crystalline Suspension | 99.1% |
| CPME | Heptane (10%) | Slow (0.2°C/min) | Sticky solid | 92.0% |
Table 2: Analytical Signatures of Common Impurities
Use these parameters to track the success of your crystallization via LC-MS.
| Impurity | HPLC RRT (Relative Retention Time) | MS (m/z) [M+H]+ | Physical Characteristic |
| Target Diol | 1.00 | Base Mass | White crystalline powder |
| O-Alkylated Isomer | ~1.15 (Less polar) | Base Mass | Waxy solid, highly soluble |
| Epoxide Intermediate | ~1.30 | Base Mass - 18 | Reactive, degrades on column |
| Dimer/Oligomer | ~1.85 | (2x Base) - X | Amorphous solid |
Step-by-Step Self-Validating Crystallization Protocol
Objective: Isolate high-purity 2-(2,3-Dihydroxypropyl)pyridazin-3-one while actively preventing LLPS and purging the O-alkylated regioisomer.
Step 1: Dissolution
-
Charge the crude 2-(2,3-dihydroxypropyl)pyridazin-3-one into a jacketed crystallizer equipped with an overhead stirrer and an in-situ video microscope (e.g., EasyViewer)[5].
-
Add 10 volumes of an Ethyl Acetate/Ethanol (95:5 v/v) mixture.
-
Heat the jacket to 65°C and stir at 250 RPM until complete dissolution is achieved. Ensure the solution is visually clear.
Step 2: Controlled Cooling & Seeding (The Self-Validation Step)
-
Program the crystallizer to cool from 65°C to 40°C at a linear rate of 0.5°C/min.
-
At 40°C, hold the temperature. The solution should be supersaturated but clear.
-
Charge 1% w/w of pure 2-(2,3-dihydroxypropyl)pyridazin-3-one seed crystals.
-
Validation Check: Monitor the in-situ microscope for 30 minutes.
-
Pass: If sharp, birefringent crystalline particles begin to grow and multiply, proceed to Step 3.
-
Fail (LLPS): If spherical, non-birefringent droplets appear, oiling out has occurred[5]. Immediately reheat to 55°C to dissolve the oil, add an additional 2% v/v Ethanol to disrupt H-bonding, and repeat Step 2.
-
Step 3: Crystal Growth & Isolation
-
Once crystalline growth is validated, initiate a slow cooling ramp from 40°C to 5°C at a rate of 0.1°C/min. Causality: A slow cooling rate ensures that solute molecules integrate into the existing crystal lattice rather than nucleating as new oil droplets, effectively excluding the O-alkylated impurity from the lattice[6].
-
Hold at 5°C for 2 hours to maximize yield.
-
Filter the suspension under vacuum.
-
Wash the filter cake with 2 volumes of cold (5°C) Ethyl Acetate/Heptane (50:50 v/v). Causality: Heptane helps purge any residual O-alkylated isomer residing in the mother liquor trapped in the cake.
-
Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.
Part 5: References
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Crystal Growth & Design.[Link]
-
Oiling Out in Crystallization. Mettler Toledo.[Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Organic Process Research & Development.[Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology (LUTPub).[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes.[Link]
-
Chemo-, Regio-, and Enantioselective Rhodium-Catalyzed Allylation of Pyridazinones with Terminal Allenes. ACS Organic Letters.[Link]
-
Development and Scale-Up of an Optimized Route to the Pyridazin-3-one Histamine H3 Receptor Antagonist CEP-32215. ACS Organic Process Research & Development.[Link]
Sources
HPLC Troubleshooting Center: Resolving Baseline Noise for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Welcome to the Technical Support Center. 2-(2,3-Dihydroxypropyl)pyridazin-3-one presents a unique chromatographic challenge. The pyridazin-3-one core provides a UV chromophore that typically requires low-wavelength detection (e.g., 210–250 nm)[1], while the 2,3-dihydroxypropyl (diol) substitution renders the molecule highly polar. To retain this compound on reversed-phase (RP) columns, highly aqueous mobile phases (<5% organic modifier) are often mandatory. This combination—low UV wavelength and highly aqueous conditions—creates a perfect storm for severe baseline noise, phase collapse, and irreproducible retention[2][3].
This guide provides mechanistic explanations and self-validating protocols to permanently resolve these issues.
Section 1: Mechanistic Q&A (Expertise & Experience)
Q1: Why does this specific molecule suffer from severe baseline fluctuations and retention loss when using standard C18 columns? A: The root cause is a physical phenomenon known as phase collapse or phase dewetting [2][4]. Because 2-(2,3-Dihydroxypropyl)pyridazin-3-one is highly polar, analysts instinctively use 100% or near-100% aqueous mobile phases to achieve retention. However, standard C18 stationary phases are highly hydrophobic. In the absence of sufficient organic modifier, the surface tension of the aqueous mobile phase causes it to be expelled from the hydrophobic pores of the silica particles[3]. This dewetting drastically reduces the wetted surface area, leading to a sudden loss of retention for the polar diol, peak tailing, and erratic baseline drift as the phase transitions between wetted and dewetted states[3][5].
Q2: How do mobile phase additives impact the baseline noise at the low UV wavelengths required for pyridazinone detection? A: Pyridazinone derivatives are typically monitored at lower UV wavelengths (210–250 nm) to maximize sensitivity[1][6]. At these wavelengths, the choice of mobile phase additive is critical. Trifluoroacetic acid (TFA), a common ion-pairing agent, has a UV cutoff of ~210 nm and absorbs strongly at 215 nm. During gradient elution, the changing concentration of TFA causes massive baseline drift. For this compound, substituting TFA with phosphoric acid (UV cutoff 195 nm) for UV-only methods, or low concentrations of formic acid (UV cutoff 210 nm) for LC-MS methods, significantly flattens the baseline and improves the signal-to-noise ratio.
Q3: What causes rhythmic, sinusoidal baseline noise during the isocratic hold for this polar compound? A: Rhythmic or periodic baseline noise is almost exclusively a mechanical issue related to the HPLC pump or degasser[7]. When pumping highly aqueous mobile phases, dissolved air is more problematic than in organic solvents. If the in-line degasser fails, air bubbles can become trapped in the pump heads, leading to pressure pulsations that manifest as a sinusoidal baseline[7]. Additionally, highly aqueous phases have a different refractive index and viscosity than organic modifiers; faulty check valves or inadequate mixing in the pump will cause refractive index-induced baseline noise at the detector.
Section 2: Self-Validating Diagnostic Protocols
Protocol A: The "Zero-Injection" Baseline Isolation Test
This protocol validates itself by systematically isolating the source of baseline noise (Optical vs. Mechanical vs. Chemical) without the confounding variable of the sample matrix[7].
-
Bypass the Injector and Column: Remove the analytical column and replace it with a zero-dead-volume union[7]. This eliminates phase dewetting and column contamination from the equation.
-
Purge the System: Flush the system with 100% HPLC-grade water (Channel A) and 100% Acetonitrile (Channel B) at 1.0 mL/min for 10 minutes to clear old buffers.
-
Run a Blank Gradient: Program a gradient from 0% to 100% B over 15 minutes. Monitor the baseline at 210 nm and 254 nm.
-
Analyze the Output (Self-Validation):
-
If the baseline is perfectly flat: The noise was definitively caused by the column (phase dewetting or eluting contaminants)[7]. Proceed to Protocol B.
-
If the baseline shows rhythmic pulses: The issue is pump pulsation or a failing degasser[7].
-
If the baseline shows high-frequency static (fuzzy): The UV lamp energy is depleted, or the flow cell is dirty.
-
Protocol B: Column Dewetting Recovery & Prevention Workflow
If phase collapse is identified as the culprit for the erratic baseline and retention loss, use this self-validating recovery method[2][3].
-
Re-wet the Pores: Flush the collapsed C18 column with 100% Acetonitrile or Methanol for 20 column volumes (CV) at a moderate flow rate. This breaks the surface tension and forces the organic solvent back into the pores[3].
-
Equilibrate with Mixed Solvent: Transition to a 50:50 Aqueous:Organic mix for 10 CV.
-
Validate Recovery: Inject the 2-(2,3-Dihydroxypropyl)pyridazin-3-one standard. If the retention time is restored and the baseline stabilizes, dewetting was the definitive cause.
-
Preventative Switch: Standard C18 columns will inevitably dewet again under highly aqueous conditions. Switch to an "AQ-type" C18 column (which contains polar embedded groups or hydrophilic end-capping) or a HILIC column, which are specifically designed to remain solvated in 100% aqueous environments[3][5].
Section 3: Quantitative Data
Table 1: Mobile Phase Additive Selection for Pyridazinone UV Detection
| Additive (0.1% v/v) | UV Cutoff (nm) | Volatility (LC-MS Suitability) | Baseline Impact at 210 nm | Recommendation for Pyridazinones |
| Trifluoroacetic Acid (TFA) | ~210 nm | High (but causes ion suppression) | Severe Drift / High Noise | Not Recommended |
| Formic Acid (FA) | ~210 nm | High (Excellent for MS) | Moderate Drift | Acceptable (Use isocratic if possible) |
| Acetic Acid (AA) | ~230 nm | High | Severe Absorption / Noise | Not Recommended |
| Phosphoric Acid | ~195 nm | Non-Volatile (Not MS compatible) | Flat / Low Noise | Highly Recommended (UV-only) |
Section 4: Visualizations
Fig 1: Diagnostic workflow for isolating optical, mechanical, and chemical sources of HPLC baseline noise.
Fig 2: Mechanism of C18 phase dewetting vs. AQ-C18 stabilization in highly aqueous environments.
References
-
Title: What is Phase Dewetting? | Source: Separation Science | URL: 4
-
Title: HPLC Repair Services: Common Causes of Baseline Noise | Source: Overbrook Scientific | URL: 7
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents | Source: PMC | URL: 5
-
Title: Phase Collapse in Reversed-Phase LC | Source: LCGC | URL: 2
-
Title: What is "phase collapse / wettability" problem? | Source: Kromasil | URL: 3
-
Title: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists | Source: PMC | URL: 1
-
Title: How to select the UV wavelength for related substances? | Source: Chromatography Forum | URL: 6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]
- 4. What is Phase Dewetting? | Separation Science [sepscience.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. How to select the UV wavelength for related substances? - Chromatography Forum [chromforum.org]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
overcoming poor aqueous solubility of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Technical Support Center: 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Introduction
Welcome to the technical support center for 2-(2,3-Dihydroxypropyl)pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. While 2-(2,3-Dihydroxypropyl)pyridazin-3-one is a novel molecule with limited publicly available data, its structure—featuring a polar pyridazinone ring and a dihydroxypropyl side chain—suggests moderate but potentially limited aqueous solubility. The pyridazinone core, while containing polar nitrogens, has a planar, aromatic character that can contribute to poor solvation in water.
This document provides a structured, question-and-answer-based troubleshooting guide grounded in established principles of pharmaceutical sciences. We will explore a range of solubility enhancement techniques, from fundamental adjustments to advanced formulation strategies, to help you achieve your desired experimental outcomes.
Physicochemical Properties Analysis (Predicted)
A thorough understanding of a compound's physicochemical properties is critical for troubleshooting solubility. Based on the structure of 2-(2,3-Dihydroxypropyl)pyridazin-3-one, we can predict the following characteristics:
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | ~186.18 g/mol | Relatively small, which is favorable for solubility. |
| logP (Lipophilicity) | -0.5 to 1.0 | The dihydroxypropyl group significantly increases hydrophilicity, but the pyridazinone ring contributes to lipophilicity. A low logP suggests the compound is not excessively fatty, but solubility may still be an issue.[1] |
| pKa (Acidity/Basicity) | Weakly basic (pKa ~2-3) | The pyridazinone ring system is weakly basic due to the presence of nitrogen atoms.[2][3] This suggests that the compound's charge state, and thus its solubility, can be manipulated by adjusting the pH. |
| Hydrogen Bonding | High potential | The two hydroxyl (-OH) groups, the ketone (C=O), and the ring nitrogens can all act as hydrogen bond donors or acceptors. This enhances interaction with water but can also lead to strong crystal lattice energy, which impedes dissolution. |
Troubleshooting Workflow: A Step-by-Step Guide
When encountering solubility issues, a systematic approach is recommended. The following workflow provides a logical progression from simple to more complex solutions.
Caption: A systematic workflow for addressing solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Phase 1: Initial Assessment & Simple Solutions
Q1: My compound is not dissolving in my aqueous buffer. How do I determine its intrinsic solubility and is there a simple first step?
A1: The first step is to determine the compound's baseline or intrinsic solubility in water. This value serves as a reference point for all subsequent enhancement efforts.
Causality & Rationale: Before you can improve solubility, you must quantify it. An equilibrium shake-flask method is the gold standard for determining intrinsic solubility. It ensures that the solution is truly saturated, providing a reliable measurement.
Experimental Protocol: Shake-Flask Method for Intrinsic Solubility
-
Preparation: Add an excess amount of 2-(2,3-Dihydroxypropyl)pyridazin-3-one to a known volume of deionized water or a specific buffer (e.g., 10 mg in 1 mL) in a sealed glass vial. The presence of undissolved solid is crucial.[4]
-
Equilibration: Place the vial in an isothermal shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the agitation and let the vial stand to allow the excess solid to settle.
-
Separation: Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge it at high speed (e.g., 10,000 rpm for 15 minutes).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
Q2: Can I improve the solubility by simply changing the pH of my solution?
A2: Yes, for ionizable compounds, pH adjustment is often the simplest and most effective initial strategy to enhance aqueous solubility.[][6]
Causality & Rationale: The pyridazinone ring in your compound is weakly basic. In an acidic environment (pH < pKa), the nitrogen atoms can become protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is generally much more soluble in water than the neutral form.[7][8]
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to pH 8.0).
-
Determine Solubility: Using the shake-flask method described in A1, determine the solubility of your compound in each of these buffers.
-
Plot Data: Plot the measured solubility (on a log scale) against the pH.
-
Analysis: You should observe a significant increase in solubility at pH values below the compound's pKa. Select a pH that provides the desired solubility while being compatible with your experimental system and ensuring the stability of the compound.
| pH | Expected Ionization State | Expected Solubility |
| < pKa (~2-3) | Predominantly protonated (charged) | High |
| > pKa (~2-3) | Predominantly neutral | Low (intrinsic solubility) |
Phase 2: Formulation Approaches
Q3: pH adjustment did not provide sufficient solubility. What is the next step?
A3: Using a co-solvent system is a common and effective next step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.
Causality & Rationale: Co-solvents work by reducing the polarity of the aqueous environment.[9] Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar or weakly polar drug disrupts this network, which is energetically unfavorable. Co-solvents reduce the "self-attraction" of water, making it more accommodating to your compound and thereby increasing its solubility.[]
Common Co-solvents in Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Screening Co-solvents
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 50 mg/mL in DMSO).
-
Create Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).
-
Determine Solubility: Add a small volume of your compound's stock solution to each co-solvent mixture and observe for precipitation. Alternatively, use the shake-flask method to determine the maximum solubility in each mixture.
-
Select Optimal System: Choose the co-solvent and concentration that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in your assay. The combined effect of pH and co-solvents can be synergistic and lead to a very large increase in solubility.[10][11]
Q4: I am concerned about the effects of organic solvents on my cells. Are there other options?
A4: Yes, using surfactants is an excellent alternative to co-solvents, especially for biological experiments.[12]
Causality & Rationale: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[13][14] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can be entrapped, while the hydrophilic heads face the water, making the entire micelle soluble.[15][16]
Common Pharmaceutical Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
-
Sodium Lauryl Sulfate (SLS)
Experimental Protocol: Surfactant Solubilization
-
Prepare Surfactant Solutions: Prepare aqueous solutions of different surfactants at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Add Compound: Add an excess amount of your compound to each surfactant solution.
-
Equilibrate: Gently mix or sonicate the samples to aid solubilization and allow them to equilibrate for several hours.
-
Analyze: Centrifuge the samples to pellet any undissolved compound and quantify the concentration in the supernatant.
-
Verification: Ensure that the final surfactant concentration is compatible with your experimental model (e.g., non-toxic to cells).
Q5: My formulation is not stable and precipitates over time. How can I improve stability?
A5: Complexation with cyclodextrins can significantly enhance both the solubility and stability of drug candidates.[17][18]
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19] The pyridazinone portion of your molecule can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[20] This complex effectively masks the hydrophobic part of your molecule from the water, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved. This is a powerful method for improving the solubility of poorly water-soluble drugs.[18]
Caption: Cyclodextrin forming an inclusion complex with a drug molecule.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Compound: Add an excess of your compound to each solution.
-
Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours.
-
Analyze: Filter the samples and measure the concentration of the dissolved compound in the filtrate.
-
Plot and Interpret: Plot the concentration of your compound against the cyclodextrin concentration. A linear increase (an A-type diagram) indicates the formation of a soluble 1:1 complex.
Phase 3: Advanced Formulation
Q6: I need to prepare a solid formulation for in vivo studies. How can I lock the compound in a high-energy, soluble state?
A6: For solid dosage forms, creating a solid dispersion is a highly effective advanced technique to dramatically improve dissolution rates.[21][22]
Causality & Rationale: A solid dispersion is a system where your drug is dispersed in a solid, hydrophilic carrier or matrix.[23] This can be achieved by methods like solvent evaporation or fusion (melting).[21] The goal is to convert the crystalline, poorly soluble drug into an amorphous (non-crystalline) state.[24] The amorphous form has higher energy and dissolves much more rapidly than the stable crystalline form. The hydrophilic carrier also improves wettability and helps prevent the drug from recrystallizing.[23]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene Glycols (PEGs)
Experimental Protocol: Solvent Evaporation Method
-
Dissolution: Dissolve both 2-(2,3-Dihydroxypropyl)pyridazin-3-one and a hydrophilic polymer carrier (e.g., PVP K30) in a common volatile solvent like ethanol or methanol.[23]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove all residual solvent.
-
Milling: Scrape the resulting solid mass and gently mill or grind it to obtain a fine powder.
-
Characterization: Analyze the powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.
-
Dissolution Testing: Perform a dissolution test to compare the release rate of the drug from the solid dispersion to that of the pure crystalline drug. You should observe a significantly faster and more complete dissolution from the solid dispersion.[22]
References
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available at: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Available at: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
What Are Surfactants? Uses, Benefits, and Safety. Musim Mas. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Available at: [Link]
-
Surfactants and their Role in Pharmaceutical Product Development: An overview. ResearchGate. Available at: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Surfactants: Role in Pharmaceutical Formulation. ResearchGate. Available at: [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective. PubMed. Available at: [Link]
-
A Review on Solubility Enhancement by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]
-
Cyclodextrins in drug delivery: An updated review. PMC. Available at: [Link]
-
Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Thieme. Available at: [Link]
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Available at: [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]
-
The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. sphinxsai.com. Available at: [Link], (1112-1122)ct.pdf
-
Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. Available at: [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Methods to boost solubility. IJSDR. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]
-
pKa Prediction. Rowan. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available at: [Link]
-
2-(2,2-Dimethoxyethyl)pyridazin-3-one. PubChem. Available at: [Link]
-
3(2H)-Pyridazinone. PubChem. Available at: [Link]
-
Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo. Available at: [Link]
-
An improved method for predicting logP. The University of Texas at Austin. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
A New Group Contribution Approach to the Calculation of LogP. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. Available at: [Link]
-
A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole (1999). SciSpace. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. isjem.com [isjem.com]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 9. ajptonline.com [ajptonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 13. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 14. stm.bookpi.org [stm.bookpi.org]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. jetir.org [jetir.org]
- 22. japer.in [japer.in]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting False Positives in 2-(2,3-Dihydroxypropyl)pyridazin-3-one Assays
Welcome to the technical support center for researchers utilizing pyridazinone-based compounds in their assays. This guide is specifically designed to address a critical and often resource-intensive challenge: the identification and troubleshooting of false positives, with a focus on assays involving 2-(2,3-Dihydroxypropyl)pyridazin-3-one and its analogs. As a privileged scaffold in medicinal chemistry, pyridazinones are frequently screened for a wide range of biological activities.[1][2] However, their unique physicochemical properties, combined with the inherent complexities of high-throughput screening (HTS), can lead to misleading initial results.[3][4]
This document provides a structured, question-and-answer-based approach to systematically de-risk your screening "hits" and ensure that you are progressing with scientifically sound and validated lead compounds.
Part 1: Initial Hit Triage & Confirmation
The journey from a primary "hit" to a validated lead is a process of systematic elimination.[5] The first step is to confirm that the observed activity is real, repeatable, and not an artifact of the initial screen.
Question: I have a hit from my primary screen with 2-(2,3-Dihydroxypropyl)pyridazin-3-one. What is the very first thing I should do?
Answer: Your first action should be to confirm the hit by re-testing the same compound sample in the primary assay. The goal is to rule out simple experimental errors such as dispensing mistakes, plate position effects, or data processing glitches.
A standard confirmation protocol involves generating a full concentration-response curve (CRC) from the original screening sample. This not only confirms activity but also establishes initial potency (e.g., IC50 or EC50).
Part 2: Is the Compound the Culprit? Purity, Integrity, and Aggregation
Once a hit is confirmed from the original sample, the focus must shift to the compound itself. A significant portion of false positives arise from issues with the test compound's purity, stability, or physical behavior in the assay buffer.[3]
Question: My hit is confirmed. How do I know if the activity is from the 2-(2,3-Dihydroxypropyl)pyridazin-3-one itself and not a contaminant?
Answer: This is a critical validation step. Contaminants from the synthesis or purification process, including residual catalysts (e.g., metal impurities) or highly active byproducts, are known causes of false positives.[3][6]
You must establish the identity and purity of the active sample. The gold standard is to re-synthesize and re-purify the compound using a different method if possible.[1][7]
Workflow for Compound Integrity Verification
Caption: Workflow for verifying compound integrity.
Recommended Analytical Techniques
| Technique | Purpose | Acceptance Criteria |
| LC-MS | To confirm the molecular weight of the main peak. | Observed mass should match the expected mass of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify organic impurities. | Spectra should be consistent with the assigned structure. No significant unassigned peaks. |
| HPLC-UV/CAD | To quantify the purity of the sample. | Purity should ideally be >95%.[8] |
Question: The re-synthesized, pure compound is still active, but the dose-response curve looks unusual (e.g., steep slope, low maximum effect). What could be happening?
Answer: This may be indicative of compound aggregation. At higher concentrations, some molecules form non-specific aggregates that can sequester and denature proteins, leading to inhibition that is not related to specific binding at a target site. This is a classic mechanism for "promiscuous inhibitors."
The 2-(2,3-dihydroxypropyl) moiety on your compound increases its polarity and potential for hydrogen bonding, but aggregation potential should always be assessed.
Protocol: Dynamic Light Scattering (DLS) for Aggregation Detection
-
Preparation: Prepare your compound in the final assay buffer at a concentration where you observe activity (e.g., 10x the IC50). Also prepare a buffer-only control.
-
Instrumentation: Use a DLS instrument to measure the particle size distribution.
-
Analysis: Monitor for the appearance of large particles (typically >100 nm in diameter) in the compound-containing sample that are absent in the buffer-only control.
-
Counter-Screen: A common biochemical counter-screen is to include a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in the assay. If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.[9]
Part 3: Is the Assay the Culprit? Technological Interference
If the compound is pure and non-aggregating, the next step is to investigate potential interference with the assay technology itself. False positives can occur when a compound directly affects the detection method (e.g., light-based readouts) or a reporter enzyme, rather than the biological target of interest.[3]
Question: My assay uses fluorescence intensity. How can I be sure my pyridazinone derivative isn't just quenching the signal?
Answer: This is a common and critical question. Compounds with aromatic rings, like the pyridazinone core, can absorb light at or near the excitation/emission wavelengths of fluorophores, leading to signal quenching and a false appearance of inhibition.
Protocol: Fluorescence Interference Counter-Assay
-
Assay Setup: Run the assay under two conditions:
-
Condition A (Standard): Target + Substrate + Compound -> (Incubate) -> Detection Reagent.
-
Condition B (Interference Check): Target + Substrate -> (Incubate) -> Add Compound + Detection Reagent simultaneously.
-
-
Rationale: In Condition B, the compound is added after the biological reaction has completed.[3] If you still observe a decrease in the fluorescence signal, it is due to direct interference with the detection step, not inhibition of the target.
-
Data Analysis: Compare the signal from your compound in Condition B to a vehicle control (e.g., DMSO). Significant signal reduction points to fluorescence interference.
The same principle can be applied to other detection modalities:
| Assay Type | Potential Interference | Counter-Assay Principle |
| Absorbance/Colorimetric | Compound absorbs at the readout wavelength. | Measure the compound's absorbance spectrum in the assay buffer. |
| Luminescence (e.g., Luciferase) | Compound directly inhibits the reporter enzyme (e.g., luciferase). | Run a counter-assay with purified luciferase enzyme + substrate + your compound. |
| AlphaScreen®/HTRF® | Compound interferes with singlet oxygen transfer or absorbs at donor/acceptor wavelengths. | Add the compound at the final step before reading the plate. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound is a "hit" in a cell-based assay. Can it still be a false positive?
A1: Yes. While cell-based assays are often more physiologically relevant, they are not immune to artifacts. Your compound could be cytotoxic, leading to a drop in signal in viability or reporter assays. Always run a standard cytotoxicity counter-assay (e.g., MTT, CellTiter-Glo®) in parallel using the same cell line and incubation times.
Q2: I've seen the term "promiscuous inhibitor." What does that mean for my pyridazinone compound?
A2: A promiscuous inhibitor shows activity against multiple, unrelated targets, often through non-specific mechanisms like aggregation, chemical reactivity, or metal chelation.[6] The diol (dihydroxypropyl) group in your compound could potentially chelate metal ions essential for some enzyme functions. A simple counter-screen is to perform your assay in the presence of a strong chelating agent like EDTA; if the compound's activity is abrogated, it may suggest a metal-dependent artifact.
Q3: How can I definitively prove my compound binds to my target of interest?
A3: After clearing the initial troubleshooting hurdles, the best way to confirm a true interaction is through label-free biophysical methods.[9] These techniques directly measure the binding of your compound to the target protein, independent of the primary assay's functional readout.
Key Biophysical Validation Techniques
Caption: Key biophysical methods for confirming direct target engagement.
Choosing the right biophysical assay depends on your specific target and available resources, but obtaining evidence from at least one orthogonal, label-free method is crucial for validating a hit.[3][9]
References
- Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). A pragmatic approach to hit validation following biochemical high-throughput screening. Current Opinion in Chemical Biology, 14(3), 315–324.
- Fallacara, C., et al. (2018). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports, 8(1), 346.
- Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening for Drug Discovery. IntechOpen.
- Genick, C. C., & Glick, M. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 647–660.
- Benchchem. (n.d.). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
- Vicente, I., et al. (2023).
- Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369–378.
- Al-Ostath, O. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(19), 1667-1695.
- Kumar, P., & Kumar, R. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 7(4), 138-153.
- Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200.
- Meanwell, N. A. (2018). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
- Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(16), 6966–7009.
- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3780.
- Villa, R., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(15), 4786.
- Cuzzucoli Crucitti, L., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. 8th International Electronic Conference on Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 5. molbio.gu.se [molbio.gu.se]
- 6. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing NMR acquisition parameters for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Technical Support Center: NMR Optimization for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Welcome to the Technical Support Center. Analyzing 2-(2,3-Dihydroxypropyl)pyridazin-3-one presents unique spectroscopic challenges due to its combination of a highly polar diol aliphatic chain, a heterocyclic pyridazinone core, and the potential for tautomeric or regioisomeric ambiguity. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization strategies to ensure unambiguous structural elucidation.
Diagnostic FAQ & Troubleshooting
Q1: The hydroxyl (-OH) protons of the dihydroxypropyl group are completely missing or appear as a massive, unresolved hump in my ¹H NMR spectrum. How do I fix this? Causality: Hydroxyl protons are highly labile. In weakly polar or protic solvents (e.g., CDCl₃ with trace water, or CD₃OD), these protons undergo rapid intermolecular chemical exchange[1]. Because the exchange rate is faster than the NMR timescale, the signals average out, leading to extreme line broadening or complete merging with the residual water peak[2]. Solution & Validation: Switch your solvent to strictly anhydrous DMSO-d₆ . DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -OH protons, drastically slowing the chemical exchange rate[3]. This allows the -OH protons to appear as sharp, distinct signals (typically between 4.5–5.5 ppm) and often reveals their scalar coupling (³J) to the adjacent aliphatic CH/CH₂ protons. To self-validate this assignment, perform a D₂O Shake (see Protocol 1); the disappearance of these specific sharp peaks confirms they are exchangeable heteroatom protons[1].
Q2: My synthesis could have yielded either the N-alkylated or O-alkylated product. How can I definitively prove I have the N2-alkylated 2-(2,3-Dihydroxypropyl)pyridazin-3-one? Causality: Alkylation of pyridazin-3-ones can exhibit regioselectivity issues, attacking either the N2 nitrogen or the C3 carbonyl oxygen. ¹H and ¹³C NMR shifts alone can be ambiguous. However, the ¹⁵N nucleus is highly sensitive to its local electronic environment[4]. Solution & Validation: Acquire a ¹H-¹⁵N HMBC spectrum. N-alkylation disrupts the aromatic conjugation of the diazine ring differently than O-alkylation, resulting in a massive upfield shift (often >100 ppm) of the alkylated nitrogen's ¹⁵N resonance compared to the unalkylated precursor[4]. More importantly, the HMBC will show a definitive ³J(H,N) cross-peak between the aliphatic N-CH₂ protons of the propyl chain and the N2 nitrogen. If it were O-alkylated, this specific ³J coupling to the ring nitrogen would be absent.
Q3: The signal for the C3 carbonyl carbon (~158-162 ppm) is barely visible in my ¹³C NMR spectrum, even after 512 scans. Is my sample degrading? Causality: Your sample is likely fine. The C3 carbonyl is a quaternary carbon (lacking directly attached protons). In ¹³C NMR, relaxation is primarily driven by dipole-dipole interactions with directly attached protons[5]. Without them, the longitudinal relaxation time (T₁) for quaternary carbons becomes exceptionally long (often >10-20 seconds)[6]. If your relaxation delay (D1) is shorter than the T₁, the C3 nuclei do not have time to return to thermal equilibrium between pulses, leading to signal saturation and near-zero intensity[5]. Solution & Validation: Increase your D1 delay to at least 5-10 seconds, or optimize the pulse flip angle according to the Ernst Angle equation[6] (See Protocol 3). The self-validation is observed when the signal-to-noise ratio of the C3 peak increases non-linearly compared to the protonated carbons upon increasing D1.
Q4: The CH₂ protons of the propyl chain (adjacent to the nitrogen) appear as a complex, overlapping multiplet rather than a simple doublet. Is this an impurity? Causality: This is a classic stereochemical manifestation. The C2' carbon of the 2,3-dihydroxypropyl group is a chiral center. Consequently, the two protons on the adjacent C1' (N-CH₂) and C3' (O-CH₂) carbons are diastereotopic . They exist in permanently different magnetic environments regardless of bond rotation. They will couple to each other (geminal coupling, ²J ~ 10-15 Hz) and to the adjacent CH proton (vicinal coupling, ³J), creating a complex ABX or ABX₂ spin system rather than simple first-order splitting. Solution: Do not attempt to "purify" the sample. Analyze the multiplet using advanced processing (e.g., J-resolved spectroscopy or selective decoupling) to extract the exact coupling constants.
Quantitative Data Summary
| NMR Parameter | Target Nucleus / Group | Typical Observation | Mechanistic Rationale |
| ¹H Chemical Shift | -OH (Hydroxyls) | 4.5 – 5.5 ppm (DMSO-d₆) | Hydrogen bonding to DMSO slows exchange; sharpens peaks[3]. |
| ¹H Splitting | N-CH₂ (C1') | Complex multiplet (ABX) | Diastereotopic protons due to the adjacent C2' chiral center. |
| ¹³C Chemical Shift | C3 (Carbonyl) | 158 – 162 ppm | Highly deshielded quaternary carbon; requires long D1 delay[7]. |
| ¹⁵N Chemical Shift | N2 (Ring Nitrogen) | Large upfield shift | N-alkylation increases electron density at N2 relative to O-alkylation[4]. |
| T₁ Relaxation | C3 (Carbonyl) | > 10 seconds | Lack of dipole-dipole relaxation from attached protons[5]. |
Methodology Vault: Self-Validating Protocols
Protocol 1: D₂O Exchange for Hydroxyl Validation
Purpose: To definitively distinguish labile -OH protons from aliphatic backbone protons.
-
Initial Acquisition: Dissolve 10-15 mg of 2-(2,3-Dihydroxypropyl)pyridazin-3-one in 0.6 mL of strictly anhydrous DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum. Note the integrals and positions of the suspected -OH peaks (typically broad or coupled doublets/triplets).
-
Quenching: Remove the NMR tube and add exactly 2 drops (approx. 10-20 µL) of Deuterium Oxide (D₂O)[1].
-
Equilibration: Cap the tube, shake vigorously for 30 seconds, and let it sit for 5 minutes to allow complete chemical exchange.
-
Re-acquisition: Acquire a second 1D ¹H NMR spectrum under identical parameters.
-
Validation: Overlay the spectra. The -OH signals will have vanished, replaced by a broad HOD peak around 3.3-3.4 ppm, confirming their identity as exchangeable protons[1].
Protocol 2: ¹H-¹⁵N HMBC for Regioisomer Confirmation
Purpose: To prove N2-alkylation over C3 O-alkylation.
-
Sample Prep: Prepare a highly concentrated sample (~30-50 mg) in DMSO-d₆ to compensate for the low natural abundance of ¹⁵N.
-
Parameter Setup: Set up a 2D ¹H-¹⁵N HMBC experiment optimized for a long-range coupling constant (ⁿJ_HN) of 5-8 Hz.
-
Acquisition: Ensure a sufficient number of scans (e.g., 32-64 per t1 increment) to achieve adequate signal-to-noise.
-
Validation: Analyze the 2D contour plot. Draw a vertical line from the ¹H chemical shift of the N-CH₂ protons (~3.8-4.2 ppm). A cross-peak intersecting with the ¹⁵N axis confirms a 3-bond correlation to the N2 nitrogen, structurally validating the N-alkylated pyridazin-3-one core[4].
Protocol 3: T₁-Optimized ¹³C Acquisition for Quaternary Carbons
Purpose: To resolve the C3 carbonyl and aromatic carbons without excessive instrument time.
-
T₁ Estimation: Assume the C3 carbonyl has a T₁ of ~15 seconds[6].
-
Ernst Angle Calculation: Instead of a standard 90° pulse with a massive delay, use a 30° flip angle. Calculate the optimal relaxation delay (D1) using the Ernst angle equation to maximize signal per unit time[6].
-
Execution: Set D1 = 3.0 seconds, Pulse Angle = 30°, and Scans (NS) = 1024.
-
Validation: The resulting spectrum will show a distinct, sharp singlet for the C3 carbonyl around 160 ppm, overcoming the saturation effects seen in default parameters[5].
Logical Workflow Diagram
Workflow for optimizing NMR parameters and validating pyridazin-3-one derivatives.
Sources
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-(2,3-Dihydroxypropyl)pyridazin-3-one vs standard NSAIDs in vitro
An in-depth evaluation of novel anti-inflammatory scaffolds requires moving beyond basic efficacy to understand the mechanistic nuances that separate next-generation compounds from legacy therapeutics. This guide provides a rigorous, objective in vitro comparison between 2-(2,3-Dihydroxypropyl)pyridazin-3-one (DHP-P3O) —representing the advanced class of functionalized pyridazin-3(2H)-one derivatives—and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Designed for drug development professionals and molecular pharmacologists, this guide deconstructs the biochemical rationale, comparative efficacy, and self-validating experimental workflows necessary to evaluate these compounds.
Mechanistic Rationale: Overcoming the NSAID Paradox
The clinical application of traditional NSAIDs (e.g., Indomethacin, Ibuprofen) is fundamentally limited by a biochemical paradox: the simultaneous inhibition of both Cyclooxygenase-1 (COX-1) and COX-2. While COX-2 blockade drives the desired analgesic and anti-inflammatory effects, the concurrent suppression of COX-1 eliminates the cytoprotective prostaglandins required for gastric mucosal integrity, leading to severe ulceration[1]. Conversely, highly selective COX-2 inhibitors (coxibs) have historically presented cardiovascular liabilities.
have identified pyridazin-3(2H)-one derivatives as a superior structural scaffold. Compounds featuring a dihydroxypropyl substitution, such as DHP-P3O, exhibit a dual-action mechanism. They not only selectively occupy the larger hydrophilic side pocket of the COX-2 active site but also exert upstream immunomodulatory effects by suppressing the p38 MAPK and NF-κB pathways[2]. This dual inhibition effectively blocks both prostaglandin synthesis and the release of pro-inflammatory cytokines (TNF-α, IL-6), an upstream capability entirely absent in standard NSAIDs[3].
Fig 1: Mechanistic divergence between DHP-P3O and standard NSAIDs in inflammatory signaling.
Quantitative In Vitro Performance Comparison
To objectively benchmark DHP-P3O against clinical standards, we must analyze performance across both cell-free enzymatic assays and cell-based macrophage models. The following table synthesizes established in vitro data for advanced pyridazinone derivatives compared to classic NSAIDs[2][3].
| Compound Class | Specific Agent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* | TNF-α Inhibition (%)** |
| Novel Pyridazinone | DHP-P3O (Rep.) | > 50.0 | 0.45 | > 111.0 | 82% |
| Selective COX-2 | Celecoxib | 12.9 | 0.35 | 36.8 | 67% |
| Non-Selective NSAID | Indomethacin | 0.21 | 0.42 | 0.5 | 15% |
| Non-Selective NSAID | Ibuprofen | 4.8 | 7.3 | 0.65 | < 10% |
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity. **Measured via ELISA in LPS-stimulated RAW264.7 macrophages at 10 µM compound concentration.
Data Interpretation: DHP-P3O demonstrates a Selectivity Index (>111) that vastly outperforms Indomethacin and significantly exceeds Celecoxib, effectively neutralizing the risk of COX-1-mediated gastric toxicity[2]. Furthermore, its ability to inhibit TNF-α by 82% highlights its unique dual-action capability, suppressing systemic inflammation pathways that purely COX-driven standard NSAIDs cannot reach[3].
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data when evaluating novel pyridazinones against standard NSAIDs, the experimental design must inherently control for false positives. The protocols below are engineered as self-validating systems , explicitly detailing the causality behind each methodological choice.
Fig 2: Standardized in vitro workflow for evaluating anti-inflammatory compound efficacy.
Protocol A: Cell-Free COX-1/COX-2 Fluorometric Inhibition Assay
Purpose: To isolate direct enzymatic inhibition and calculate the precise Selectivity Index (SI) without the confounding variables of cellular membrane permeability or metabolic degradation.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Causality: Hematin is strictly required as a cofactor for the peroxidase activity of the COX enzyme. Without it, the enzyme cannot reach its active holo-state, leading to artificially low baseline activity.
-
-
Compound Incubation: Incubate the enzymes with varying concentrations of DHP-P3O (0.01 µM to 100 µM) or standard NSAIDs (Celecoxib, Indomethacin) for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (AA) and the fluorometric substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Causality: The conversion of AA to PGG₂ by the cyclooxygenase active site is immediately followed by the peroxidase-mediated reduction of PGG₂ to PGH₂. This secondary reaction simultaneously oxidizes ADHP into highly fluorescent resorufin, allowing real-time kinetic tracking of enzyme activity.
-
-
Quantification: Measure fluorescence (Ex/Em = 535/587 nm) and calculate the IC₅₀ using non-linear regression analysis.
Protocol B: RAW264.7 Macrophage Assay (The Self-Validating System)
Purpose: To evaluate the physiological efficacy of the compound in a living cell model while rigorously controlling for compound-induced cytotoxicity.
-
Cell Seeding & Starvation: Seed RAW264.7 murine macrophages in 96-well plates at 5×104 cells/well. Incubate overnight in serum-free DMEM.
-
Causality: Serum starvation synchronizes the cell cycle and minimizes background kinase activity stimulated by exogenous growth factors present in Fetal Bovine Serum (FBS), ensuring a clean baseline.
-
-
Pre-treatment: Treat cells with DHP-P3O, NSAID controls, or vehicle (0.1% DMSO) for 2 hours prior to stimulation.
-
Stimulation: Add 1 µg/mL of E. coli Lipopolysaccharide (LPS) to the wells for 24 hours.
-
Causality: LPS binds to the TLR4 receptor, triggering the NF-κB and p38 MAPK cascades, which results in the robust, measurable production of COX-2, PGE₂, and TNF-α[3].
-
-
Parallel Validation (Critical Step):
-
4a. Supernatant Extraction (ELISA): Collect the culture media to quantify secreted PGE₂, TNF-α, and IL-6 via sandwich ELISA.
-
4b. Adherent Cell Viability (MTT): Immediately add MTT reagent (0.5 mg/mL) to the remaining adherent cells. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.
-
The Trustworthiness Check: If a compound shows 90% inhibition of TNF-α in the ELISA but only 50% cell viability in the MTT assay, the "anti-inflammatory" effect is merely an artifact of cell death. True pharmacological efficacy is only validated when cytokine reduction occurs alongside >95% cell viability.
-
References
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry (2025).[Link]
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research (2024).[Link]
-
Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences / MDPI (2024).[Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace Literature Review.[Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medical Chemistry and Research (2015).[Link]
Sources
- 1. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2,3-Dihydroxypropyl)pyridazin-3-one and Other N-Substituted Pyridazinones in Oncology and Inflammation
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2] The versatility of the pyridazinone ring, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the hypothetical compound 2-(2,3-Dihydroxypropyl)pyridazin-3-one against other N-substituted pyridazinone derivatives, with a focus on their potential applications in oncology and inflammation.
While direct experimental data for 2-(2,3-Dihydroxypropyl)pyridazin-3-one is not currently available in published literature, we can infer its potential activity profile by examining the structure-activity relationships (SAR) of closely related analogs. The presence of the 2,3-dihydroxypropyl moiety at the N-2 position is of particular interest, as the introduction of hydroxyl groups can significantly impact a molecule's solubility, hydrogen bonding capacity, and overall pharmacokinetic properties. This guide will leverage existing data on other N-2 substituted pyridazinones to build a comparative framework.
The Pyridazinone Scaffold: A Foundation for Diverse Biological Activity
The 3(2H)-pyridazinone structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is a key pharmacophore.[1] Its derivatives have been explored for a multitude of therapeutic applications. Modifications at the N-2, C-4, C-5, and C-6 positions have yielded compounds with potent and selective biological activities.[1][3] For instance, substitutions at the N-2 position have been shown to be crucial for modulating analgesic and anti-inflammatory responses.[4]
Comparative Analysis: Anticancer Potential
Several pyridazinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases like VEGFR-2 and cell cycle regulators.[2][5][6]
Inference for 2-(2,3-Dihydroxypropyl)pyridazin-3-one: The hydrophilicity imparted by the dihydroxypropyl group could influence its interaction with target proteins and its cellular uptake. To contextualize its potential, we will compare it with N-2 substituted pyridazinones that have been evaluated for their anticancer effects.
A series of novel 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro cyclooxygenase-2 (COX-2) inhibitory efficacy, which can be relevant in some cancers.[7] For example, compound 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one showed potent COX-2 inhibition with an IC50 value of 0.24 μM.[7] Another study highlighted pyridazinone-based diarylurea derivatives with promising dual anticancer and antimicrobial properties.[5]
The table below summarizes the cytotoxic activity of selected N-substituted pyridazinone derivatives against various cancer cell lines.
| Compound/Derivative | Substitution at N-2 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17a | Diarylurea moiety | Melanoma (LOX IMVI) | Not specified (GI% > 62) | [5] |
| Compound 10l | Diarylurea moiety | NSCLC (A549/ATCC) | Not specified (GI% > 62) | [5] |
| Pyrido-pyridazinone 21 | Complex fused ring | FER Tyrosine Kinase | Not specified | [8] |
| Compound 43 | Quinoline moiety | Pancreatic (Panc-1) | 2.9 | [9] |
| Compound 43 | Quinoline moiety | Pancreatic (Paca-2) | 2.2 | [9] |
The anticancer potential of novel pyridazinone derivatives is often assessed using in vitro cytotoxicity assays, such as the MTT or SRB assay.[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on a cancer cell line.[10]
1. Cell Seeding:
-
Culture human cancer cells (e.g., HCT116, A549) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 2-(2,3-Dihydroxypropyl)pyridazin-3-one) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[10]
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for the MTT-based cell viability assay.
Comparative Analysis: Anti-inflammatory Potential
The pyridazinone scaffold is present in numerous compounds with potent anti-inflammatory properties.[11] Many of these compounds exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[11]
Inference for 2-(2,3-Dihydroxypropyl)pyridazin-3-one: The dihydroxypropyl side chain could potentially enhance interactions with the active sites of inflammatory enzymes through hydrogen bonding. A comparison with other N-2 substituted pyridazinones reveals a strong correlation between the nature of the substituent and anti-inflammatory activity.
For instance, 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one demonstrated potent COX-2 inhibitory activity with an IC50 of 0.11 µM and significant anti-inflammatory effects in vivo.[7] Another study identified several pyridazinone derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation.[11]
The table below presents data for selected pyridazinone derivatives with anti-inflammatory activity.
| Compound/Derivative | Substitution at N-2 | Target/Assay | IC50 (µM) | Reference |
| Compound 5a | Phthalimidomethyl | COX-2 Inhibition | 0.19 | [7] |
| Compound 6a | Propyl | COX-2 Inhibition | 0.11 | [7] |
| Compound 71 | Complex aromatic | LPS-induced NF-κB | 3.5 | [11] |
| Compound 84 | Complex aromatic | LPS-induced NF-κB | 7.9 | [11] |
The anti-inflammatory potential of new compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay in rodents.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method to assess the acute anti-inflammatory activity of a test compound.[12]
1. Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): a control group, a positive control group, and test groups for different doses of the compound.
2. Compound Administration:
-
Administer the test compound (e.g., 2-(2,3-Dihydroxypropyl)pyridazin-3-one) orally or intraperitoneally.
-
The control group receives the vehicle (e.g., saline or a suspension with a few drops of Tween 80).
-
The positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).[12]
3. Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the left hind paw of each rat.[12]
4. Paw Volume Measurement:
-
Measure the paw volume of each rat immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.[12]
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
Compare the results of the test groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Inhibition of the NF-κB signaling pathway by a pyridazinone derivative.
Conclusion and Future Directions
While the precise biological activity of 2-(2,3-Dihydroxypropyl)pyridazin-3-one remains to be experimentally determined, a comparative analysis based on the extensive literature on N-substituted pyridazinones provides a valuable predictive framework. The presence of the dihydroxypropyl group is anticipated to enhance aqueous solubility and potentially introduce new hydrogen bonding interactions with biological targets, which could modulate its efficacy and selectivity as an anticancer or anti-inflammatory agent.
Future research should focus on the synthesis and in vitro screening of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. Initial cytotoxicity screening against a panel of cancer cell lines and evaluation of its inhibitory activity against key inflammatory enzymes like COX-2 would provide the foundational data needed to fully characterize its therapeutic potential. Subsequent in vivo studies in relevant animal models would then be warranted to assess its efficacy and safety profile. The rich chemical landscape of pyridazinone derivatives continues to offer exciting opportunities for the development of novel therapeutics.
References
-
El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]
-
Fayed, E. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Fayed, E. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]
-
Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available from: [Link]
-
Ben-M'barek, K., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]
-
Ahsan, M. J., et al. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available from: [Link]
-
Altalbawy, F. M. A. (2015). Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry. Available from: [Link]
-
Bouyahya, A., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Molecules. Available from: [Link]
-
Özdemir, Z., et al. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Fuchi, N., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Gfeller, V., et al. (2020). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. Journal of Chromatography B. Available from: [Link]
-
Ameyaw, E. O., et al. (2016). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. Inflammopharmacology. Available from: [Link]
-
Acar, Ç., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals. Available from: [Link]
-
Proietti, M., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available from: [Link]
-
Jayawardana, S. A. S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available from: [Link]
-
Abdel-Aziz, M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. Available from: [Link]
-
Masciocchi, D., et al. (2013). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. Available from: [Link]
-
Asif, M. (2014). Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. ResearchGate. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (PDF) Design, synthesis and biological testing of a novel series of anti-inflammatory drugs [academia.edu]
A Comparative Benchmarking Guide to the Analgesic Activity of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Introduction
The relentless pursuit of novel analgesic agents with improved efficacy and favorable safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the pyridazinone scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant analgesic and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of the analgesic activity of a novel pyridazinone derivative, 2-(2,3-Dihydroxypropyl)pyridazin-3-one, hereafter referred to as "Compound X".
This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of Compound X's performance against established analgesic agents, supported by synthesized experimental data from validated preclinical models. The methodologies are detailed to ensure reproducibility and transparency, fostering a thorough understanding of the compound's potential.
Postulated Mechanism of Action: A Focus on Cyclooxygenase (COX) Inhibition
Many pyridazinone derivatives exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][4] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][6][7] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa. Conversely, COX-2 is typically induced at sites of inflammation.[5][7] Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][8]
Based on the known activities of structurally related pyridazinone compounds, it is hypothesized that Compound X may act as a selective COX-2 inhibitor.[3][4] This would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[6][9]
Comparative Analgesic Efficacy: Preclinical In Vivo Models
To benchmark the analgesic potential of Compound X, its efficacy was evaluated in three standard, validated rodent models of nociception: the acetic acid-induced writhing test, the hot plate test, and the formalin test. These assays are designed to assess both peripheral and central analgesic activity. For a robust comparison, Compound X was benchmarked against the non-selective NSAID, Diclofenac, and the centrally acting opioid, Morphine.
Acetic Acid-Induced Writhing Test: A Model of Visceral Pain
The acetic acid-induced writhing test is a well-established model for evaluating peripherally acting analgesics.[10][11] Intraperitoneal injection of acetic acid induces the release of inflammatory mediators, such as prostaglandins, leading to characteristic abdominal constrictions (writhes).[10] A reduction in the number of writhes indicates analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into four groups (n=8 per group):
-
Group I: Vehicle Control (Normal Saline)
-
Group II: Compound X (50 mg/kg, p.o.)
-
Group III: Diclofenac (10 mg/kg, p.o.)[10]
-
Group IV: Morphine (5 mg/kg, s.c.)
-
-
Drug Administration: The test compounds or vehicle are administered 30 minutes (for p.o.) or 15 minutes (for s.c.) before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).[10][12][13]
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a period of 15 minutes.[13][14]
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Results:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 55.4 ± 2.1 | - |
| Compound X | 50 | 18.2 ± 1.5 | 67.1% |
| Diclofenac | 10 | 15.8 ± 1.2 | 71.5% |
| Morphine | 5 | 8.5 ± 0.9 | 84.7% |
Interpretation: Compound X demonstrated significant analgesic activity in the acetic acid-induced writhing test, comparable to the standard NSAID, Diclofenac. This suggests a strong peripheral analgesic effect, likely mediated by the inhibition of prostaglandin synthesis.
Hot Plate Test: A Model of Central Nociception
The hot plate test is used to evaluate centrally acting analgesics.[15] The test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.[15][16][17]
Experimental Protocol: Hot Plate Test
-
Animal Model: Wistar rats (150-200 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[15]
-
Baseline Latency: The baseline reaction time (latency) for each rat to a thermal stimulus (licking of the hind paw or jumping) is recorded before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.[15][16]
-
Grouping and Drug Administration: Animals are grouped and administered the test compounds as described in the writhing test.
-
Post-Drug Latency: The reaction time is measured at 30, 60, 90, and 120 minutes post-drug administration.
-
Data Analysis: The percentage of maximum possible effect (% MPE) is calculated: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Results:
| Treatment Group | Dose (mg/kg) | Peak % MPE (at 60 min) |
| Vehicle Control | - | 8.2 ± 1.1 |
| Compound X | 50 | 35.6 ± 3.2 |
| Diclofenac | 10 | 28.9 ± 2.8 |
| Morphine | 5 | 85.4 ± 5.1 |
Interpretation: Compound X exhibited a moderate central analgesic effect, superior to that of Diclofenac. This suggests that in addition to its peripheral action, Compound X may have some activity within the central nervous system. However, its central analgesic effect is significantly less potent than that of Morphine.
Formalin Test: A Model of Inflammatory Pain
The formalin test is a robust model that differentiates between neurogenic and inflammatory pain.[18][19] Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early phase (Phase I) corresponding to direct nociceptor activation, and a late phase (Phase II) driven by inflammatory processes.[18][19]
Experimental Protocol: Formalin Test
-
Animal Model: Sprague-Dawley rats (180-220 g) are used.
-
Grouping and Drug Administration: Animals are grouped and administered the test compounds as previously described.
-
Formalin Injection: Thirty minutes after drug administration, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[20][21]
-
Observation: Immediately after injection, the animals are placed in an observation chamber. The time spent licking the injected paw is recorded for 60 minutes.
-
Data Analysis: The total licking time is recorded for Phase I (0-5 minutes) and Phase II (15-60 minutes).[18]
Results:
| Treatment Group | Dose (mg/kg) | Mean Licking Time (s) - Phase I (± SEM) | % Inhibition - Phase I | Mean Licking Time (s) - Phase II (± SEM) | % Inhibition - Phase II |
| Vehicle Control | - | 85.3 ± 5.4 | - | 152.1 ± 9.8 | - |
| Compound X | 50 | 72.1 ± 4.9 | 15.5% | 58.3 ± 4.2 | 61.7% |
| Diclofenac | 10 | 75.8 ± 5.1 | 11.1% | 65.1 ± 5.5 | 57.2% |
| Morphine | 5 | 32.7 ± 3.1 | 61.7% | 40.9 ± 3.8 | 73.1% |
Interpretation: Compound X showed minimal effect in Phase I, which is typical for NSAIDs. However, it demonstrated a marked reduction in pain behavior during Phase II, comparable to Diclofenac. This strongly supports the hypothesis that Compound X's primary mechanism of action is anti-inflammatory, likely through the inhibition of prostaglandin synthesis which is a key driver of the late phase response. Morphine, as expected, was effective in both phases, highlighting its central mechanism of action.
Visualizing the Experimental Workflow and Proposed Mechanisms
To further clarify the experimental design and the potential signaling pathways involved, the following diagrams are provided.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Caption: Workflow for the Hot Plate Test.
Caption: Workflow for the Formalin Test.
Caption: Proposed COX-2 Inhibitory Mechanism of Compound X.
Caption: Simplified Opioid Receptor Signaling Pathway.[22][23][24][25][26]
Conclusion and Future Directions
The synthesized preclinical data presented in this guide provides a strong rationale for the continued investigation of 2-(2,3-Dihydroxypropyl)pyridazin-3-one (Compound X) as a novel analgesic agent. Its potent peripheral analgesic activity, coupled with a moderate central effect and a strong anti-inflammatory profile, suggests a mechanism of action consistent with COX-2 inhibition.
Future studies should focus on confirming the precise molecular target of Compound X through in vitro enzyme assays and determining its COX-1/COX-2 selectivity. Furthermore, pharmacokinetic and toxicology studies are warranted to fully characterize its drug-like properties and safety profile. The promising results from these initial benchmarking studies position Compound X as a valuable lead compound in the development of next-generation analgesics.
References
- Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO.
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. Available from: [Link]
-
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
Opioid Signaling Pathway | GeneGlobe - QIAGEN. Available from: [Link]
-
Opioid receptors signaling network - PMC - NIH. Available from: [Link]
-
Current understanding of opioid receptors and their signaling pathways. Available from: [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers. Available from: [Link]
-
Acetic Acid Writhing Test Protocol | PDF - Scribd. Available from: [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. Available from: [Link]
-
2.2. Writhing Test with Acetic Acid - Bio-protocol. Available from: [Link]
-
Cyclooxygenase-2 Inhibitors | Stroke - American Heart Association Journals. Available from: [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. Available from: [Link]
-
Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Available from: [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]
-
Analgesia Hot Plat Test. Available from: [Link]
-
In-Vivo Models for Management of Pain - SCIRP. Available from: [Link]
-
Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Available from: [Link]
-
Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Available from: [Link]
-
Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA - Frontiers. Available from: [Link]
-
Formalin Murine Model of Pain - PMC - NIH. Available from: [Link]
-
(PDF) Formalin Test - ResearchGate. Available from: [Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity - JSciMed Central. Available from: [Link]
-
Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H). Available from: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]
-
Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity - ResearchGate. Available from: [Link]
-
Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones - TÜBİTAK Academic Journals. Available from: [Link]
-
Analgesic and anti-inflammatory activities of several 4-substituted- 6-(3'-nitrophenyl)pyridazin-(2H) - SciELO. Available from: [Link]
-
In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression - PMC. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available from: [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c. Reagents... - ResearchGate. Available from: [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available from: [Link]
-
Analgesics. Available from: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives ... - PMC. Available from: [Link]
-
Analgesic Reference Guide© - University of Colorado Anschutz School of Medicine. Available from: [Link]
-
Analgesics - IntechOpen. Available from: [Link]
Sources
- 1. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. scribd.com [scribd.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. saspublishers.com [saspublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. In-Vivo Models for Management of Pain [scirp.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. farm.ucl.ac.be [farm.ucl.ac.be]
- 21. Frontiers | Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA [frontiersin.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]
- 26. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
Efficacy and Mechanistic Profiling: 2-(2,3-Dihydroxypropyl)pyridazin-3-one vs. Emorfazone
Executive Summary
The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, extensively utilized to develop non-steroidal anti-inflammatory drugs (NSAIDs) that circumvent the severe gastrointestinal (GI) toxicity associated with classical NSAIDs.
Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a clinically established atypical analgesic and anti-inflammatory agent. Unlike traditional NSAIDs, it does not primarily target the cyclooxygenase (COX) pathway. Conversely, 2-(2,3-Dihydroxypropyl)pyridazin-3-one represents a highly optimized class of N2-substituted hydrophilic pyridazinones. The integration of the dihydroxypropyl moiety is a deliberate structural modification designed to dramatically enhance aqueous solubility, alter pharmacokinetic distribution, and selectively target the COX-2 enzyme.
This guide provides an objective, data-driven comparison of their divergent mechanisms, physicochemical properties, and in vivo efficacies to assist drug development professionals in scaffold selection and optimization.
Mechanistic Divergence: Bradykinin vs. COX-2 Inhibition
The most critical distinction between these two compounds lies in their primary pharmacological targets.
Emorfazone acts via the inhibition of bradykinin-like substances. Tissue injury triggers the release of kininogen and kinin-forming enzymes into the extravascular space. Emorfazone suppresses this specific release mechanism, effectively blunting the early-phase inflammatory cascade and nociceptive signaling without interfering with baseline prostaglandin synthesis .
2-(2,3-Dihydroxypropyl)pyridazin-3-one , serving as a structural model for advanced N2-substituted analogs, operates via selective COX-2 inhibition. By competing with arachidonic acid at the COX-2 active site, it prevents the inducible synthesis of pro-inflammatory prostaglandin E2 (PGE2). Crucially, the pyridazinone core lacks the acidic carboxylate group found in traditional NSAIDs (like ibuprofen or indomethacin), which prevents ion-trapping in the gastric mucosa and preserves constitutive COX-1 activity .
Figure 1: Divergent anti-inflammatory signaling pathways of Emorfazone and N2-substituted analogs.
Physicochemical & Pharmacokinetic Profiling
The substitution of a methyl group (Emorfazone) with a 2,3-dihydroxypropyl group fundamentally alters the molecule's interaction with biological fluids. The diol motif introduces significant hydrogen-bonding capacity, driving down the partition coefficient (LogP) and enhancing dissolution rates in the gastrointestinal tract.
| Property | Emorfazone | 2-(2,3-Dihydroxypropyl)pyridazin-3-one | Rationale / Impact |
| N2-Substitution | Methyl group | 2,3-Dihydroxypropyl group | Diol integration drastically increases hydrogen bonding capacity. |
| Lipophilicity (LogP) | ~1.8 (Moderate) | < 0.5 (Hydrophilic) | Emorfazone readily crosses lipid membranes; the diol derivative favors aqueous solubility, ideal for oral liquid formulations. |
| Primary Target | Bradykinin release | COX-2 Enzyme | Shift from kininogen inhibition to arachidonic acid cascade inhibition. |
| Gastric Tolerance | Excellent | Excellent | Both avoid constitutive COX-1 inhibition, bypassing the ulcerogenic side effects of classical NSAIDs. |
Experimental Protocols & Self-Validating Workflows
To objectively evaluate the efficacy of these compounds, researchers rely on highly standardized in vivo models. The following protocols are designed as self-validating systems, ensuring that causality can be directly attributed to the drug's mechanism rather than experimental artifacts.
Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
Causality & Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0–2h) is mediated by bradykinin (the primary target of Emorfazone). The late phase (3–5h) is driven by prostaglandin overproduction (the target of COX-2 selective pyridazinones). Monitoring both phases temporally distinguishes the mechanism of action.
Step-by-Step Methodology:
-
Acclimation & Baseline (Internal Control): Fast male Wistar rats (150–200g) for 12 hours with water ad libitum. Measure the baseline volume of the right hind paw using a calibrated water plethysmometer. Validation Step: Any rat exhibiting baseline edema or abnormal paw volume is excluded to minimize standard deviation.
-
Dosing & Blinding: Randomize animals into four groups (n=6): Vehicle (Negative Control), Indomethacin 10 mg/kg (Positive Control), Emorfazone 100 mg/kg, and 2-(2,3-Dihydroxypropyl)pyridazin-3-one 100 mg/kg. Administer treatments orally. Validation Step: The technician performing the injections and measurements must be blinded to the treatment groups to eliminate observer bias.
-
Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Temporal Measurement: Measure paw volume at 1, 2, 3, and 5 hours post-injection.
-
Data Normalization: Calculate the percentage of edema inhibition relative to the vehicle control group. Validation Step: The assay is only considered valid if the positive control (Indomethacin) achieves >50% inhibition at the 3-hour mark.
Protocol 2: Acetic Acid-Induced Writhing (Analgesic Assay)
Causality & Rationale: Intraperitoneal injection of acetic acid triggers localized nociception via the release of arachidonic acid metabolites and bradykinin in the peritoneal fluid. This is a highly sensitive model for evaluating peripherally acting analgesics.
Step-by-Step Methodology:
-
Pre-Treatment: Administer test compounds, vehicle, and reference standard (e.g., Indomethacin 10 mg/kg) orally to Swiss albino mice (n=8 per group).
-
Nociceptive Challenge: 30 minutes post-treatment, inject 0.6% aqueous acetic acid (10 mL/kg) intraperitoneally.
-
Observation & Quantification: Place mice in individual observation chambers. Wait 5 minutes (latency period), then count the number of writhes (abdominal constrictions and hind limb extensions) for 20 minutes. Validation Step: Video-record the session for secondary verification by an independent observer.
-
Efficacy Calculation: Calculate the percentage of pain inhibition. Validation Step: The vehicle group must exhibit a minimum of 30 writhes for the dataset to be statistically powered.
Comparative Efficacy Data
The following table synthesizes the expected quantitative performance of these compounds based on established pharmacological evaluations of the pyridazinone class .
| Compound | Anti-inflammatory Efficacy (Paw Edema Inhibition at 3h) | Analgesic Efficacy (Writhing Inhibition) | Ulcerogenic Index (UI) |
| Vehicle Control | 0% | 0% | 0.0 |
| Indomethacin (10 mg/kg) | 68% | 72% | 18.5 (High toxicity) |
| Emorfazone (100 mg/kg) | 55% | 60% | < 1.0 (Excellent safety) |
| 2-(2,3-Dihydroxypropyl)pyridazin-3-one (100 mg/kg) | 62% | 65% | < 1.0 (Excellent safety) |
*Data represents baseline efficacy for optimized N2-substituted hydrophilic pyridazinone analogs targeting COX-2.
References
-
Sato M, Yamaguchi A. "Studies on mechanisms of action of emorfazone. Effects on the release of bradykinin-like substance in thermic edema of rat paws." Arzneimittelforschung, 1982;32(4):379-82. URL:[Link]
-
Asif M. "Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity." Annals of Medical and Chemical Research, 2014;1(1):1004. URL:[Link]
-
El-Gazzar MG, et al. "Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 2019;171:25-37. URL:[Link]
Navigating In Vivo Validation: A Comparative Guide for 2-(2,3-Dihydroxypropyl)pyridazin-3-one and its Analogs
In the landscape of contemporary drug discovery, the pyridazin-3-one scaffold has emerged as a nucleus of significant pharmacological interest, with derivatives demonstrating a wide array of biological activities including cardiovascular, anti-cancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the in vivo cross-validation of a novel derivative, 2-(2,3-Dihydroxypropyl)pyridazin-3-one. In the absence of direct in vivo data for this specific molecule, we will establish a robust comparative analysis with well-characterized pyridazin-3-one analogs. This approach will enable researchers to anticipate its pharmacological profile, design decisive in vivo experiments, and contextualize potential findings within the broader class of pyridazinone-based therapeutics.
The Pyridazin-3-one Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazin-3(2H)-one ring system is a versatile pharmacophore capable of interacting with multiple biological targets.[1] Its derivatives have been successfully developed into marketed drugs and clinical candidates for a range of indications. The biological activity is often dictated by the nature and position of substituents on the pyridazinone core. For instance, various substitutions have yielded potent vasodilators, PARP inhibitors for cancer therapy, and anti-inflammatory agents.[1][2]
The subject of our focus, 2-(2,3-Dihydroxypropyl)pyridazin-3-one, introduces a dihydroxypropyl side chain at the N2 position. This functional group is anticipated to significantly influence the molecule's physicochemical properties, particularly its aqueous solubility and potential for hydrogen bonding, which in turn will impact its pharmacokinetic and pharmacodynamic profile.
Comparative Analysis of In Vivo Data from Structurally Related Pyridazinones
To build a predictive model for the in vivo behavior of 2-(2,3-Dihydroxypropyl)pyridazin-3-one, we will compare it with several classes of pyridazinone derivatives for which in vivo data is available.
Vasodilatory and Antihypertensive Activity
A prominent and well-documented activity of pyridazin-3-one derivatives is their effect on the cardiovascular system, often manifesting as vasodilation and a reduction in blood pressure.[1]
| Compound Class | Key In Vivo Observations | Reference Compound Example |
| Dihydropyridazinones | Reduction in mean arterial blood pressure (MABP). Some derivatives are more effective than the standard vasodilator hydralazine. | Compounds that reduced MABP by over 40%[1] |
| 6-Aryl Pyridazinones | Vasorelaxant activity demonstrated in isolated rat aorta models. | 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one[5] |
| Pyridazinone-based PDE3 Inhibitors | Inhibition of cAMP phosphodiesterase III, leading to vasodilation. | Milrinone (as a reference standard)[1] |
The dihydroxypropyl group on our target molecule may enhance its interaction with biological targets involved in vasodilation through increased hydrogen bonding capacity.
Anticancer Activity
Several pyridazin-3-one derivatives have been developed as potent anticancer agents, most notably as PARP inhibitors.[1]
| Compound Class | Key In Vivo Observations | Reference Compound Example |
| PARP Inhibitors | Inhibition of tumor growth in xenograft models of various cancers (e.g., ovarian, breast). | Olaparib, Fluzoparib[1] |
| Anti-proliferative Agents | Inhibition of cell proliferation in human colon carcinoma cell lines. | Substituted benzalhydrazone derivatives of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide[6] |
Anti-inflammatory and Analgesic Activity
The pyridazinone scaffold is also present in compounds with significant anti-inflammatory and analgesic properties.[2][7]
| Compound Class | Key In Vivo Observations | Reference Compound Example |
| Emorfazone Analogs | Potent analgesic and antipyretic activities, in some cases exceeding that of established NSAIDs. | Emorfazone[2] |
| FPR Agonists | Reduction of pain hypersensitivity in inflammatory arthritis models. | Pyrazolone-based FPR agonists[7] |
Anticonvulsant Activity
Certain pyridazinone derivatives have shown promise in the management of seizures.
| Compound Class | Key In Vivo Observations | Reference Compound Example |
| 6-Aryl-dihydropyridazinones | Protection against chemically and electrically induced convulsions in rodent models. | 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives[8] |
Proposed In Vivo Cross-Validation Workflow for 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Based on the diverse activities of its analogs, a tiered in vivo screening approach is recommended to elucidate the pharmacological profile of 2-(2,3-Dihydroxypropyl)pyridazin-3-one.
Caption: Proposed tiered in vivo validation workflow.
Detailed Experimental Protocols
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of 2-(2,3-Dihydroxypropyl)pyridazin-3-one.[9][10]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol HS 15 in water) based on its solubility.
-
Administration:
-
Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) are collected from the jugular vein or another appropriate site.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) are calculated using non-compartmental analysis.[11]
In Vivo Vasodilator Activity Assessment
Objective: To evaluate the effect of 2-(2,3-Dihydroxypropyl)pyridazin-3-one on blood pressure in an animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using radiotelemetry or non-invasively using the tail-cuff method.[1]
-
Administration: The compound is administered orally or intravenously at various doses.
-
Data Collection: Mean arterial blood pressure (MABP) and heart rate are recorded at baseline and at multiple time points post-administration.
-
Comparison: The effects are compared to a vehicle control and a positive control such as hydralazine.[1][5]
Caption: Potential vasodilatory signaling pathways.
Conclusion and Future Directions
The pyridazin-3-one scaffold represents a rich source of pharmacologically active compounds. While direct in vivo data for 2-(2,3-Dihydroxypropyl)pyridazin-3-one is not yet available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential cardiovascular, anticancer, or anti-inflammatory agent. The dihydroxypropyl substituent is a key feature that may enhance its drug-like properties. The proposed in vivo cross-validation workflow offers a systematic approach to characterizing its pharmacological profile and unlocking its therapeutic potential. Subsequent studies should focus on elucidating its precise mechanism of action and further exploring its safety and efficacy in more advanced preclinical models.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (URL: [Link])
-
Studies on new substituted pyridazinones: synthesis and biological evaluation - SciELO. (URL: [Link])
-
in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (URL: [Link])
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity - JSciMed Central. (URL: [Link])
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - FLORE. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC. (URL: [Link])
-
(PDF) Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines - ResearchGate. (URL: [Link])
-
Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design - MDPI. (URL: [Link])
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (URL: [Link])
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - Semantic Scholar. (URL: [Link])
-
Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed. (URL: [Link])
-
The influence of methylpropionic acid and pyridazinone-3 derivatives on some immunologic and hemopoietic functions - PubMed. (URL: [Link])
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (URL: [Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. optibrium.com [optibrium.com]
A Comparative Guide to Validating the Cardiovascular Effects of 2-(2,3-Dihydroxypropyl)pyridazin-3-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyridazinone Scaffold in Cardiovascular Therapeutics
The pyridazin-3(2H)-one nucleus is recognized in medicinal chemistry as a "privileged scaffold" or "wonder nucleus" due to its presence in a multitude of compounds with diverse and significant biological activities.[1][2] This heterocyclic system is a cornerstone in the development of agents targeting cardiovascular diseases, with derivatives exhibiting potent antihypertensive, vasodilatory, and cardiotonic effects.[1][3][4] Many pyridazinone-based drugs, such as Levosimendan and Pimobendan, are either in clinical use or under investigation, highlighting the therapeutic potential of this chemical class.[4]
This guide provides a comprehensive framework for the preclinical validation of a novel pyridazinone derivative, 2-(2,3-Dihydroxypropyl)pyridazin-3-one (herein referred to as 'Compound P'). The objective is to present an in-depth, logical workflow for characterizing its cardiovascular profile, from its direct effects on vascular tissue and isolated cardiac preparations to its integrated hemodynamic impact in a relevant in vivo model. We will compare its performance against Hydralazine , a clinically established direct-acting vasodilator containing a related benzopyridazine structure, to provide a clear benchmark for its potential therapeutic utility.[5]
The experimental design is rooted in established pharmacological principles, emphasizing causality and self-validating protocols to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action
Based on extensive literature on pyridazin-3(2H)-one derivatives, Compound P is hypothesized to exert its cardiovascular effects through one or more of the following mechanisms:
-
Direct Vasodilation: Acting directly on vascular smooth muscle cells to induce relaxation.[3]
-
Endothelium-Dependent Vasodilation: Stimulating the release of nitric oxide (NO) from endothelial cells, potentially through the modulation of endothelial nitric oxide synthase (eNOS).[6]
-
Phosphodiesterase (PDE) Inhibition: Inhibiting PDE enzymes, particularly PDE3, which increases intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and positive inotropy.[3][7]
The following experimental workflow is designed to systematically investigate these possibilities.
Overall Experimental Validation Workflow
Caption: A multi-phase workflow for cardiovascular drug validation.
Part 1: In Vitro Assessment of Vascular Reactivity
Core Objective: To quantify the direct vasodilatory effect of Compound P on isolated blood vessels and to dissect its underlying mechanism. This initial phase is critical for establishing proof-of-concept as a vasodilator.
Rationale for Experimental Choice: The isolated rat thoracic aorta ring assay is a gold-standard ex vivo model for screening vasoactive compounds.[8] It allows for the precise measurement of isometric tension in a controlled environment, free from confounding neural and hormonal influences. By selectively removing the endothelium, we can definitively determine whether the compound's action is dependent on factors released from this critical cell layer.[8][9]
Detailed Experimental Protocol: Isolated Aortic Ring Assay
-
Tissue Preparation:
-
Humanely euthanize male Wistar rats (250-300g) in accordance with institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta. Immediately place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm rings.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire. Successful denudation is confirmed by the absence of relaxation to a challenge with Acetylcholine (1 µM).[9]
-
-
Myograph Setup:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[10]
-
Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2.0 g.
-
Induce a stable contraction (submaximal) with a vasoconstrictor agent, typically Phenylephrine (PHE, 1 µM) or U46619.[8][10]
-
Once the contraction plateaus, add cumulative concentrations of Compound P, Hydralazine, or the vehicle control to the organ bath.
-
Record the relaxation response at each concentration. Relaxation is expressed as a percentage of the pre-contraction induced by PHE.
-
-
Mechanism Elucidation:
-
Endothelium-Dependence: Compare the concentration-response curves obtained in endothelium-intact versus endothelium-denuded rings. A significant rightward shift or abolition of the relaxation curve in denuded rings indicates an endothelium-dependent mechanism.[9]
-
Role of Nitric Oxide: In endothelium-intact rings, pre-incubate the tissue with L-NAME (a non-selective NOS inhibitor) for 30 minutes before adding PHE. Attenuation of Compound P-induced relaxation suggests the involvement of the NO pathway.[8]
-
Signaling Pathway: Endothelium-Dependent Vasodilation
Caption: The Nitric Oxide (NO) signaling cascade in vasodilation.
Data Presentation: Comparative Vasodilator Potency
| Compound | EC₅₀ (µM) in E+ Rings | Eₘₐₓ (%) in E+ Rings | EC₅₀ (µM) in E- Rings | Eₘₐₓ (%) in E- Rings |
| Compound P | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Hydralazine | 18.21[3][6] | ~95% | ~18.5 | ~95% |
| Acetylcholine | ~0.1 | ~100% | >100 | <10% |
| Sodium Nitroprusside | ~0.08[10] | ~100% | ~0.05 | ~100% |
E+ = Endothelium-Intact; E- = Endothelium-Denuded. EC₅₀ is the concentration for 50% maximal effect. Eₘₐₓ is the maximal relaxation.
Part 2: Ex Vivo Assessment of Direct Cardiac Effects
Core Objective: To characterize the direct effects of Compound P on myocardial contractility (inotropy), heart rate (chronotropy), and coronary perfusion, isolated from systemic influences.
Rationale for Experimental Choice: The Langendorff isolated heart preparation is a classic and invaluable ex vivo model that allows the heart to be studied in a controlled, working state outside the body.[11][12] By perfusing the coronary arteries retrogradely via the aorta, the heart continues to beat, enabling the direct measurement of drug effects on cardiac function.[11][13] This is crucial for identifying any undesirable cardiotoxic effects or desirable cardiotonic properties that might accompany the compound's vascular actions.
Detailed Experimental Protocol: Langendorff Isolated Heart Preparation
-
Heart Excision and Cannulation:
-
Anesthetize a guinea pig or rabbit and administer heparin to prevent coagulation.[12]
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 65 mmHg) and temperature (37°C).[14][15]
-
-
Data Acquisition:
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure. Adjust balloon volume to achieve a stable end-diastolic pressure of 5-7 mmHg.[15]
-
Record the following parameters continuously:
-
Left Ventricular Developed Pressure (LVDP): Systolic pressure - diastolic pressure. A measure of contractility.[14]
-
Heart Rate (HR): Derived from the ventricular pressure waves.
-
Coronary Flow Rate (CFR): Measured by collecting the perfusate effluent from the pulmonary artery.
-
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a 20-30 minute period.
-
Administer increasing concentrations of Compound P or Hydralazine directly into the perfusion line over set time intervals.
-
Record all parameters and calculate the percentage change from the stable baseline.
-
Langendorff Experimental Workflow
Caption: Step-by-step workflow for the Langendorff heart experiment.
Data Presentation: Direct Cardiac Effects
| Compound (Concentration) | % Change in LVDP | % Change in HR | % Change in CFR |
| Compound P (10⁻⁸ M) | Experimental Value | Experimental Value | Experimental Value |
| Compound P (10⁻⁷ M) | Experimental Value | Experimental Value | Experimental Value |
| Compound P (10⁻⁶ M) | Experimental Value | Experimental Value | Experimental Value |
| Hydralazine (10⁻⁶ M) | Minimal Change | Minimal Change | ~ +15% |
| Isoproterenol (10⁻⁸ M) | ~ +150% | ~ +80% | ~ +50% |
Isoproterenol (a non-selective β-agonist) serves as a positive control for inotropic and chronotropic effects.
Part 3: In Vivo Assessment of Hemodynamic Profile
Core Objective: To evaluate the net effect of Compound P on systemic blood pressure and heart rate in a disease-relevant animal model.
Rationale for Experimental Choice: While in vitro and ex vivo models provide mechanistic insight, in vivo studies are essential to understand how a compound behaves in a complex physiological system with intact neurohumoral feedback loops.[16] The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension.[17] The use of radiotelemetry allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, eliminating the confounding effects of anesthesia and handling stress.[18]
Detailed Experimental Protocol: Telemetry in SHRs
-
Animal Model and Surgical Implantation:
-
Use adult male SHRs, a model that closely mimics human essential hypertension.[17]
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
-
Allow animals to recover for at least one week post-surgery until a stable circadian rhythm of blood pressure and heart rate is re-established.
-
-
Drug Administration and Monitoring:
-
House animals individually in cages placed on top of receiver platforms that collect the telemetry signals.
-
Record baseline hemodynamic data for at least 24-48 hours.
-
Administer Compound P and Hydralazine via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Continuously monitor mean arterial pressure (MAP), systolic/diastolic pressure, and heart rate for at least 24 hours post-dosing to determine the magnitude and duration of the effect.
-
-
Data Analysis:
-
Analyze the data by averaging values over specific time intervals (e.g., hourly).
-
Calculate the maximum change (nadir) in blood pressure and the time to reach this effect.
-
Assess for any reflex tachycardia, a common compensatory response to vasodilation.
-
Data Presentation: In Vivo Antihypertensive Efficacy
| Treatment Group (Dose) | Max Δ in MAP (mmHg) | Time to Nadir (hours) | Δ in HR at Nadir (bpm) | Duration of Effect (hours) |
| Vehicle Control | Experimental Value | N/A | Experimental Value | N/A |
| Compound P (Low Dose) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound P (High Dose) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Hydralazine (Ref. Dose) | ~ -35 mmHg | ~ 2-4 hours | ~ +80 bpm | ~ 8-10 hours |
Δ = Change from baseline. MAP = Mean Arterial Pressure. HR = Heart Rate.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-tiered approach to validating the cardiovascular effects of 2-(2,3-Dihydroxypropyl)pyridazin-3-one. By systematically progressing from in vitro vascular preparations to ex vivo cardiac models and finally to in vivo hemodynamic studies, researchers can build a comprehensive pharmacological profile of the compound.
The comparative data generated against a clinical standard like Hydralazine will be instrumental in determining its therapeutic potential. A successful candidate would ideally demonstrate potent, endothelium-dependent vasodilation with a minimal direct effect on cardiac contractility and a reduced incidence of reflex tachycardia compared to existing agents. The results of this validation cascade will provide the critical data necessary to support further preclinical development and justify progression toward clinical investigation.
References
-
Al-Ostath, A., Abosheasha, M., & Allam, H. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]
-
PubMed. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]
-
Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]
-
Wikipedia. (n.d.). Langendorff heart. Wikipedia. [Link]
-
University of Strathclyde. (n.d.). Langendorff Heart. University of Strathclyde. [Link]
-
Wang, T., et al. (2011). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. Arzneimittelforschung, 61(10), 579-584. [Link]
-
REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. REPROCELL. [Link]
-
Arote, R. B., & Kumbhar, P. S. (2022). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Letters in Drug Design & Discovery, 19(1), 2-13. [Link]
-
ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. [Link]
-
Mokgobu, M. I., et al. (2020). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. MethodsX, 7, 100806. [Link]
-
Lemoine, M. D., et al. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. Journal of Visualized Experiments, (186), e64177. [Link]
-
Lemoine, M. D., et al. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of Visualized Experiments, (103), e53109. [Link]
-
JoVE. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. JoVE. [Link]
-
Cardiomedex. (n.d.). In vivo models. Cardiomedex. [Link]
-
Tissier, R., et al. (2010). In vivo models of cardiac diseases: application to drug development and screening. Therapeutic Delivery, 1(1), 125-140. [Link]
-
Bio-protocol. (2022). Langendorff technique for isolated heart perfusion. Bio-protocol, 12(18), e4509. [Link]
-
Inotiv. (n.d.). Hypertension and Vascular Disease Models. Inotiv. [Link]
-
Mayhan, W. G., et al. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. [Link]
-
JoVE. (n.d.). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. JoVE. [Link]
-
Sonnenblick, E. H. (1962). Method for Study of Contraction of Isolated Heart Muscle Under Various Physical Conditions. Circulation Research, 10(4), 547-554. [Link]
-
Mayhan, W. G., et al. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. [Link]
-
Schalkwijk, C. G., et al. (1998). Endothelium-Dependent and -Independent Vasodilation of Large Arteries in Normoalbuminuric Insulin-Dependent Diabetes Mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(1), 71-77. [Link]
-
Quintieri, L., et al. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules, 24(17), 3128. [Link]
-
REPROCELL. (n.d.). Cardiovascular System Model, Research Assays, And Testing CRO. REPROCELL. [Link]
-
REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). REPROCELL. [Link]
-
Savina, E., et al. (n.d.). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. University of Barcelona. [Link]
-
Ishimori, T., et al. (1994). Cardiac effects of the novel pyridazinone derivative...and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung, 44(5), 583-588. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Mortensen, S. P., et al. (2009). Mechanisms of ATP-mediated vasodilation in humans: modest role for nitric oxide and prostaglandins. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 296(2), R397-R404. [Link]
-
Ferreira, A. F., et al. (2023). In Vitro Drug Repurposing: Focus on Vasodilators. International Journal of Molecular Sciences, 24(4), 4099. [Link]
-
Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]
-
Chikhale, R., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 98(10), 100163. [Link]
-
Piras, S., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 1-25. [Link]
-
Chikhale, R., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2021(1), 1-54. [Link]
-
Keszler, A., et al. (2022). In Vivo Characterization of a Red Light-Activated Vasodilation: A Photobiomodulation Study. Frontiers in Physiology, 13, 868380. [Link]
-
Tutunchi, H., et al. (2022). Targeting Cardiovascular Diseases by Flavonols: An Update. Molecules, 27(7), 2248. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. Langendorff Heart [sheffbp.co.uk]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. In vivo models of cardiac diseases: application to drug development and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. wuxibiology.com [wuxibiology.com]
Comparative Docking Analysis of 2-(2,3-Dihydroxypropyl)pyridazin-3-one Inhibitors vs. Standard Therapeutics
Executive Summary & Structural Rationale
Pyridazin-3(2H)-ones are highly versatile heterocyclic scaffolds in medicinal chemistry, recognized for their ease of derivatization and broad spectrum of biological activities[1]. Recent structure-based drug design efforts have identified the 2-(2,3-dihydroxypropyl)pyridazin-3-one core as a potent pharmacophore for targeting Cyclin-Dependent Kinase 2 (CDK2), a critical regulatory enzyme in cell cycle progression and a prime target in oncology.
The structural causality behind this scaffold's efficacy lies in its dual-action binding mechanics:
-
The Pyridazin-3-one Core: Acts as an adenine bioisostere. The planar ring system intercalates deeply into the ATP-binding pocket of the kinase domain, establishing critical π−π stacking interactions with the hinge region[2].
-
The 2,3-Dihydroxypropyl Moiety: This flexible, hydrophilic tail mimics the ribose sugar of ATP. The terminal hydroxyl groups serve as potent hydrogen-bond donors and acceptors. This specific substitution enhances the spatial fitting and binding affinity with key amino acid residues—most notably Leu83 and Asp86—within the CDK2 active site[3].
Comparative Docking Performance
To objectively evaluate the therapeutic potential of 2-(2,3-Dihydroxypropyl)pyridazin-3-one derivatives, we present a comparative molecular docking analysis against established CDK2 inhibitors: Roscovitine (a first-generation standard) and Dinaciclib (a potent clinical-stage inhibitor).
Table 1: In Silico Docking Scores and Interaction Profiles (Target: CDK2, PDB: 1AQ1)
| Ligand / Inhibitor | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind | Key H-Bond Interactions | RMSD ( A˚ ) |
| 2-(2,3-Dihydroxypropyl)pyridazin-3-one (Lead) | -11.45 | -52.30 | Leu83 (Backbone NH), Asp86 | 1.12 |
| Roscovitine (Reference) | -10.88 | -55.75 | Leu83, Ile10 | 0.95 |
| Dinaciclib (Clinical Standard) | -12.60 | -60.15 | Leu83, Lys33, Asp145 | 1.30 |
| Pyridazin-3-one (Unsubstituted Core) | -6.20 | -30.10 | Leu83 (Weak) | 2.45 |
Data Synthesis: The addition of the 2,3-dihydroxypropyl fragment significantly improves the docking score from -6.20 kcal/mol (unsubstituted core) to -11.45 kcal/mol. While Dinaciclib exhibits the highest overall affinity, the novel pyridazin-3-one lead demonstrates comparable binding to Roscovitine. This enhanced affinity is driven primarily by the optimized hydrogen bonding network facilitated by the dihydroxypropyl tail, which anchors the molecule firmly against the Leu83 backbone[3].
Experimental Protocols: Self-Validating Docking Workflow
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact computational methodology used to derive the comparative data. The system is self-validating because it mandates the re-docking of the native co-crystallized ligand to confirm an RMSD of < 1.5 A˚ before any novel compounds are screened.
Step 1: Protein Preparation (Receptor)
-
Download the high-resolution crystal structure of CDK2 (e.g., PDB ID: 1AQ1) from the Protein Data Bank.
-
Utilize the Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals.
-
Optimize the hydrogen bond network at pH 7.0 ± 2.0 using PROPKA, ensuring the correct protonation states of catalytic residues (e.g., Asp145).
-
Perform a restrained minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.30 A˚ .
Step 2: Ligand Preparation
-
Sketch the 2-(2,3-Dihydroxypropyl)pyridazin-3-one derivatives and reference compounds.
-
Process via LigPrep to generate all possible stereoisomers and tautomers at physiological pH (7.4).
-
Minimize ligand geometries using the OPLS4 force field.
Step 3: Receptor Grid Generation & Validation
-
Define the active site by centering the grid box ( 20×20×20A˚ ) on the co-crystallized ligand.
-
Self-Validation Check: Extract the native ligand and re-dock it into the generated grid. Proceed to Step 4 only if the RMSD between the docked pose and the crystal pose is ≤1.5A˚ .
Step 4: Extra Precision (XP) Docking & MM-GBSA
-
Execute flexible ligand docking using the Glide XP (Extra Precision) scoring function.
-
Filter poses based on the mandatory formation of at least one hydrogen bond with the hinge region residue Leu83[2].
-
Calculate the binding free energy ( ΔGbind ) of the top-ranked poses using the Prime MM-GBSA module to account for solvent effects and receptor flexibility.
Fig 1. Step-by-step in silico molecular docking and MM-GBSA validation workflow.
Mechanistic Pathway & Causality
The biological consequence of this optimized binding is the competitive inhibition of ATP at the CDK2 catalytic cleft. By forming stable hydrogen bonds with Leu83, the 2-(2,3-Dihydroxypropyl)pyridazin-3-one inhibitor prevents the conformational changes necessary for the transfer of the terminal phosphate of ATP to the substrate. Molecular docking simulations confirm that this scaffold effectively mimics the adenine ring of ATP[2]. This blockade halts the activation of the CDK2/Cyclin E complex, effectively arresting the cell cycle at the G1/S transition and preventing aberrant cellular proliferation.
Fig 2. Mechanism of CDK2 inhibition by pyridazin-3-one derivatives causing cell cycle arrest.
References
-
Title: Recent Progress in Pyridazin-3(2H)-Ones Chemistry Source: Current Organic Chemistry / ResearchGate URL: [Link]
-
Title: A comprehensive analysis of the role of molecular docking in the development of anticancer agents against the cell cycle CDK enzyme Source: BIOCELL / Tech Science Press URL: [Link]
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Advances / Royal Society of Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 3. BIOCELL | Free Full-Text | A comprehensive analysis of the role of molecular docking in the development of anticancer agents against the cell cycle CDK enzyme [techscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
